1H-indol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDSEPNZDYMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56480-48-9 | |
| Record name | Indolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indol-2-amine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological significance of 1H-indol-2-amine. The indole scaffold is a cornerstone in medicinal chemistry, and the 2-aminoindole chemotype, in particular, serves as a critical building block for a diverse range of biologically active compounds.[1][2] This document consolidates key technical data, experimental methodologies, and conceptual frameworks to support research and development efforts in this area.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Property | Value | Compound | Source |
| Molecular Formula | C₈H₈N₂ | This compound | Calculated |
| Molecular Weight | 132.16 g/mol | This compound | Calculated |
| Appearance | Light brown solid | (1H-Indol-2-ylmethyl)amine | |
| Molecular Formula | C₉H₁₀N₂ | (1H-Indol-2-ylmethyl)amine | |
| Molecular Weight | 146.19 g/mol | (1H-Indol-2-ylmethyl)amine | [3] |
| Molecular Formula | C₁₁H₁₄N₂ | N-(Propan-2-yl)-1H-indol-2-amine | [4] |
| Molecular Weight | 174.24 g/mol | N-(Propan-2-yl)-1H-indol-2-amine | [4] |
| Melting Point | 201-202 °C | 4-(1H-indol-2-yl)aniline | [5] |
| Boiling Point | 441.2 ± 20.0 °C (Predicted) | 4-(1H-indol-2-yl)aniline | [5] |
| Solubility | Soluble in chloroform, DMSO, dichloromethane; slightly soluble in benzene and alcohol. | 4-(1H-indol-2-yl)aniline | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of amine-containing compounds.
Table 2: General Spectroscopic Features for Amines
| Technique | Feature | Wavenumber / Chemical Shift | Comments | Source |
| IR Spectroscopy | N-H Stretch (Primary Amine) | 3300–3500 cm⁻¹ | Primary amines typically show a pair of sharper, less intense bands compared to the broad O-H band of alcohols.[6] | [6][7] |
| N-H Scissoring | 1550–1650 cm⁻¹ | Strong absorption characteristic of primary amines. | [7] | |
| C-N Stretch | 1000–1350 cm⁻¹ | Position varies for aliphatic vs. aromatic amines. | [7] | |
| ¹H NMR Spectroscopy | N-H Protons | 0.5–5.0 ppm | Signal is often broad and its position is concentration-dependent. Can be confirmed by its disappearance upon D₂O exchange.[6][7] | [6][7] |
| C-H Protons (α to N) | 2.3–3.0 ppm | Deshielded due to the electron-withdrawing effect of the nitrogen atom. | [7] | |
| ¹³C NMR Spectroscopy | Carbon (α to N) | 10–65 ppm | The carbon atom directly attached to the nitrogen is deshielded. | [7] |
| Mass Spectrometry | Nitrogen Rule | Odd Molecular Ion (M⁺) | A compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio. | [7] |
Synthesis of the 2-Aminoindole Core
The synthesis of 2-aminoindoles can be achieved through various strategies. A particularly efficient approach is a one-pot, two-step method that proceeds from readily available starting materials.[1][8]
This process involves a sequential nucleophilic aromatic substitution (SNAr) reaction followed by a reductive cyclization.
Chemical Reactivity
The reactivity of this compound is governed by the interplay between the electron-rich indole nucleus and the nucleophilic amino group.
-
Basicity and Nucleophilicity : The lone pair of electrons on the exocyclic nitrogen atom confers both basic and nucleophilic properties, similar to other primary amines.[9] It can be protonated by acids and can act as a nucleophile, attacking electrophilic centers.[10]
-
Reactions at the Amino Group : The primary amine can undergo standard reactions such as alkylation, acylation, and formation of Schiff bases.
-
Electrophilic Aromatic Substitution : The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most common site of attack.
-
Oxidation and Reduction : The indole ring can be susceptible to oxidation, while the exocyclic amine can be involved in various redox processes. N-(Propan-2-yl)-1H-indol-2-amine, for instance, can be oxidized to yield indole-2-carboxylic acids.[4]
Biological Activity and Applications in Drug Development
The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its aromatic, planar structure and two adjacent hydrogen bond donors allow for effective interaction with various protein targets.[1]
-
Enzyme Inhibition : Derivatives have been identified as inhibitors of crucial enzymes, including IκB kinase (IKK) and phosphodiesterase-V (PDE5).[1]
-
Antiparasitic Agents : 1H-Indole-2-carboxamides have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]
-
Antitumor Activity : Certain benzo[c,d]indol-2-one derivatives with amine side chains have been designed as DNA intercalating agents with selective anti-tumor properties.[13]
-
CNS Activity : The indole structure is central to many neurotransmitters (e.g., serotonin). Consequently, derivatives are explored for modulating neurotransmitter systems, with potential applications for mood and anxiety disorders.[3][4]
-
Other Therapeutic Areas : The scaffold is also found in compounds developed as hypotensives, diuretics, and appetite suppressants.[1]
Appendix: Detailed Experimental Protocols
Protocol: One-Pot Synthesis of 2-Amino-indole-3-carboxamides
Adapted from Wang et al., "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous."[1]
Objective: To synthesize 2-amino-indole-3-carboxamide derivatives from 2-halonitrobenzene and cyanoacetamides in a one-pot, two-step process.
Materials:
-
Cyanoacetamide derivative (e.g., 2-cyano-N-phenylacetamide)
-
2-Fluoronitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 N solution
-
Iron(III) chloride (FeCl₃)
-
Zinc (Zn) powder
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of the selected cyanoacetamide (1.0 equivalent) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture for 10 minutes.
-
Add 2-fluoronitrobenzene (1.0 equivalent) to the reaction mixture. The solution will typically turn a deep purple color.
-
Stir the reaction for 1 hour at room temperature. The formation of the intermediate, 2-cyano-2-(2-nitrophenyl)-acetamide, can be monitored by LC-MS.
Step 2: Reductive Cyclization
-
After 1 hour, carefully add 1 N HCl to the reaction flask to neutralize the excess sodium hydride.
-
To the acidified mixture, add FeCl₃ (3.0 equivalents) and Zn powder (10.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification (e.g., extraction followed by column chromatography) to isolate the final 2-aminoindole product.
Safety Precautions:
-
Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
Reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel antitumor agent family of 1H-benzo[c,d]indol-2-one with flexible basic side chains: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of the 1H-Indol-2-amine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indol-2-amine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Despite its prevalence in modern drug discovery, the history of the parent molecule is rooted in early 20th-century synthetic chemistry, and its inherent instability presents unique challenges and opportunities. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemistry of this compound. We will detail key historical and modern synthetic protocols, present available physicochemical data, elucidate the tautomeric nature that governs its reactivity and stability, and discuss the profound impact of this privileged scaffold on contemporary pharmacology.
A Historical Perspective: From Indigo to Indolamines
The story of this compound is intrinsically linked to the broader history of indole chemistry, which began with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole ring by the zinc dust reduction of oxindole. This foundational work paved the way for the exploration of various substituted indoles.
The direct synthesis of 2-aminoindoles, however, came later. One of the earliest methods that laid the groundwork was the Pschorr-Hoppe indole synthesis , first reported in 1910.[1][2] This method involved the reaction of o-nitrophenylacetonitrile with a reducing agent. While Pschorr and Hoppe's original work focused on the synthesis of the indole core itself, it established a viable pathway from readily available starting materials.
A pivotal advancement in the direct synthesis of 2-aminoindoles was reported by G. N. Walker in 1955.[2] Walker demonstrated that the catalytic hydrogenation of o-nitrophenylacetonitrile could be controlled to yield the 2-aminoindole directly. By using a specific number of moles of hydrogen, the nitro group could be reduced and cyclization could be induced while retaining the amino group at the 2-position, a significant step forward in accessing this important chemical class.[2]
Physicochemical Properties and Inherent Instability
Direct experimental data on the physicochemical properties of unsubstituted this compound is scarce in the literature. This is primarily due to the compound's inherent instability. However, computational methods and data from closely related analogues, such as 3-aminoindole, provide valuable insights.
Table 1: Calculated Physicochemical Properties of Aminoindoles
| Property | This compound (Predicted) | 1H-Indol-3-amine (Predicted)[3][4] |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| XLogP3 | ~1.5 | 1.9 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Topological Polar Surface Area | 41.8 Ų | 41.8 Ų |
The instability of this compound is attributed to its propensity to exist in equilibrium with its tautomeric imine form, 2-iminoindoline. The amine tautomer is aromatic and generally more stable, but the imino tautomer can be reactive and susceptible to hydrolysis and polymerization, making the isolation and handling of the parent compound challenging. This tautomerism is a defining characteristic of the 2-aminoindole scaffold.
-
¹H NMR: Signals for the aromatic protons on the benzene ring would be expected in the range of δ 7.0-7.8 ppm. The proton at the 3-position of the indole ring would likely appear as a singlet at around δ 6.5 ppm. The NH₂ and indole NH protons would exhibit broad signals that are exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-140 ppm region. The C2 carbon bearing the amino group would be expected at a lower field.
-
IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine would be expected around 3300-3500 cm⁻¹ (typically two bands for symmetric and asymmetric stretches).[5][6] The indole N-H stretch would also be present in this region. C-N stretching for the aromatic amine would appear around 1250-1335 cm⁻¹.[5]
-
Mass Spectrometry: According to the nitrogen rule, this compound would have an odd-numbered molecular ion peak (m/z = 132).[7]
Key Experimental Protocols for Synthesis
While the parent this compound is rarely isolated, numerous methods have been developed for the synthesis of its more stable, substituted derivatives. These modern methods are often one-pot procedures designed for efficiency and the generation of chemical diversity.
Historical Synthesis: Reductive Cyclization of o-Nitrophenylacetonitrile (Walker's Method)
This protocol is based on the principles described by G. N. Walker, involving the catalytic hydrogenation of an o-nitrophenylacetonitrile precursor.
Experimental Protocol:
-
Starting Material: o-Nitrophenylacetonitrile.
-
Catalyst: Palladium on carbon (Pd/C) is typically used.
-
Solvent: A polar solvent such as ethanol or ethyl acetate is suitable.
-
Reaction Conditions: The reaction is carried out under an atmosphere of hydrogen gas (typically at elevated pressure, e.g., 40-50 psi). The reaction temperature may be elevated to facilitate the reaction.
-
Procedure: The o-nitrophenylacetonitrile is dissolved in the solvent in a pressure-resistant vessel. The Pd/C catalyst is added, and the vessel is purged with hydrogen gas. The reaction is then stirred under hydrogen pressure at the desired temperature.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or LC-MS. Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure. The resulting crude 2-aminoindole derivative can then be purified by chromatography or recrystallization.
It is crucial to control the stoichiometry of the hydrogen uptake to prevent over-reduction and loss of the amino group.[2]
Modern One-Pot Synthesis from 2-Halonitrobenzenes
A contemporary and efficient one-pot method for synthesizing 2-aminoindole-3-carboxamides has been developed, which showcases the evolution of synthetic strategies.[8]
Experimental Protocol:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a flask containing a suitable solvent (e.g., dry DMF) is added a base (e.g., sodium hydride).
-
The desired cyanoacetamide is added, and the mixture is stirred.
-
The 2-halonitrobenzene (e.g., 2-fluoronitrobenzene) is then added, and the reaction is stirred at room temperature. The formation of the intermediate, 2-cyano-2-(2-nitrophenyl)acetamide, is monitored by LC-MS.[8]
-
-
Step 2: Reductive Cyclization
-
To the same reaction mixture, an acid (e.g., HCl) is added to neutralize the excess base.
-
Reducing agents, such as a mixture of iron(III) chloride and zinc dust, are then added.[8]
-
The reaction mixture is heated (e.g., to 100 °C) to promote the reduction of the nitro group and subsequent intramolecular cyclization.
-
-
Work-up and Purification:
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The final 2-aminoindole-3-carboxamide product is purified using column chromatography.[8]
-
Biological Significance and Applications in Drug Discovery
While the parent this compound itself has not been extensively studied for biological activity likely due to its instability, the 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the presence of both hydrogen bond donor and acceptor groups make it an ideal framework for interacting with a wide range of biological targets.[8]
Derivatives of this compound have been shown to possess a broad spectrum of pharmacological activities, including:
-
Anticancer agents: The indole nucleus can mimic the side chain of tryptophan, allowing it to interact with protein binding sites, such as in the p53/MDM2 pathway.[8]
-
Kinase inhibitors: The 2-aminoindole core is found in inhibitors of various kinases, such as IκB kinase (IKK).[8]
-
Antiparasitic agents: Substituted 1H-indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[2]
-
Other therapeutic areas: The scaffold has also been incorporated into compounds developed as phosphodiesterase-V inhibitors, hypotensives, and appetite suppressants.[8]
The versatility of the 2-aminoindole core allows medicinal chemists to modify its structure at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties, ensuring its continued relevance in the development of novel therapeutics.
Conclusion
From its historical roots in the reductive cyclization methods of the early 20th century to its central role in modern, diversity-oriented synthesis, the this compound core has had a profound and lasting impact on organic and medicinal chemistry. While the parent compound's inherent instability, governed by its tautomeric equilibrium with 2-iminoindoline, makes it a challenging entity to study in isolation, this very reactivity has been harnessed in the synthesis of countless derivatives. For researchers and drug development professionals, a deep understanding of the history, synthesis, and physicochemical nature of this scaffold is essential for the rational design of the next generation of 2-aminoindole-based therapeutics. The enduring legacy of this "privileged structure" is a testament to its remarkable chemical versatility and biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H-indol-3-amine | C8H8N2 | CID 230280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indol-3-amine (CAS 7250-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wikieducator.org [wikieducator.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive 1H-Indol-2-Amine Core in Nature: A Technical Guide to its Naturally Occurring Derivatives
A deep dive into the world of marine and fungal metabolites reveals that while the parent 1H-indol-2-amine remains elusive in natural sources, its derivatives are a fascinating and biologically active class of compounds. This technical guide explores the natural occurrence, biosynthesis, and cytotoxic mechanisms of these unique indole alkaloids, with a particular focus on the trachycladindoles isolated from marine sponges.
Executive Summary
The this compound scaffold is a "privileged structure" in medicinal chemistry, yet its direct natural occurrence has not been documented. However, nature has produced a variety of derivatives, primarily found in marine invertebrates and fungi. These compounds, often halogenated and exhibiting complex structures, have garnered significant interest for their potent biological activities, including promising cytotoxicity against cancer cell lines. This guide provides an in-depth look at the trachycladindoles, a family of 2-aminoindole derivatives from the marine sponge Trachycladus laevispirulifer, as a representative example. We will delve into their isolation, proposed biosynthesis, and the signaling pathways they likely modulate to exert their cytotoxic effects.
Natural Occurrence of this compound Derivatives
While the unsubstituted this compound has not been reported from a natural source, its structural motif is a key component of various alkaloids.[1] Marine organisms, particularly sponges, and fungi have proven to be rich sources of these complex molecules.
One of the most prominent examples is the trachycladindoles , a series of cytotoxic indole-2-carboxylic acids bearing a 2-amino-4,5-dihydroimidazole moiety.[2] These compounds, designated trachycladindoles A-G, were isolated from the Australian marine sponge Trachycladus laevispirulifer.[2]
Fungi, especially from the genera Aspergillus and Penicillium, are also known to produce a vast array of indole alkaloids. While direct 2-aminoindole derivatives are less common, these fungi synthesize complex structures derived from tryptophan, which could potentially be precursors or analogs.
Quantitative Data
Quantitative data on the natural abundance of this compound derivatives is scarce. The isolation of these compounds from natural sources often results in low yields. For instance, the isolation of trachycladindoles from Trachycladus laevispirulifer was reported, but specific yield percentages were not provided in the primary literature.[2] The yield of marine natural products can be highly variable, often in the microgram to milligram range per kilogram of the source organism. For context, the yield of another complex marine sponge metabolite, phakellistatin 12, was reported to be as low as 1.7 x 10⁻⁶ %.[3]
Table 1: Naturally Occurring this compound Derivatives
| Compound Family | Specific Example | Natural Source | Organism Type | Reference |
| Trachycladindoles | Trachycladindole A | Trachycladus laevispirulifer | Marine Sponge | [2] |
| Trachycladindoles | Trachycladindole B | Trachycladus laevispirulifer | Marine Sponge | [2] |
| Trachycladindoles | Trachycladindole C | Trachycladus laevispirulifer | Marine Sponge | [2] |
| Trachycladindoles | Trachycladindole D | Trachycladus laevispirulifer | Marine Sponge | [2] |
| Trachycladindoles | Trachycladindole E | Trachycladus laevispirulifer | Marine Sponge | [2] |
| Trachycladindoles | Trachycladindole F | Trachycladus laevispirulifer | Marine Sponge | [2] |
| Trachycladindoles | Trachycladindole G | Trachycladus laevispirulifer | Marine Sponge | [2] |
Experimental Protocols: Isolation of Trachycladindoles
The following is a representative protocol for the extraction and isolation of trachycladindoles from the marine sponge Trachycladus laevispirulifer, based on the methodology described by Capon et al. (2008).[2]
General Experimental Procedures
-
High-Performance Liquid Chromatography (HPLC): Performed on a system equipped with a photodiode array detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectra acquired on a 500 MHz spectrometer.
-
Mass Spectrometry (MS): High-resolution mass spectra obtained using an ESI-TOF mass spectrometer.
Extraction and Fractionation
-
Extraction: The freeze-dried and minced sponge material (e.g., 100 g) is exhaustively extracted with methanol (MeOH) at room temperature. The resulting MeOH extract is concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, which contains the compounds of interest, is collected and dried.
-
Initial Fractionation: The dried EtOAc extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents of increasing polarity (e.g., hexane -> EtOAc -> MeOH).
Purification of Trachycladindoles
-
Size-Exclusion Chromatography: Fractions from VLC showing promising activity are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.
-
Reversed-Phase HPLC: Final purification is achieved by reversed-phase HPLC (e.g., C18 column) using a gradient of acetonitrile (MeCN) in water as the mobile phase. Fractions are collected and analyzed by LC-MS to identify and isolate the individual trachycladindoles.
Biosynthesis of the 2-Aminoimidazole Moiety
The biosynthesis of the 2-amino-4,5-dihydroimidazole moiety found in trachycladindoles is likely related to that of the pyrrole-2-aminoimidazole (P-2-AI) marine alkaloids. The proposed biosynthetic pathway for these related compounds involves the condensation of a pyrrole-2-carboxylate derivative with a 2-aminoimidazole precursor. The latter is thought to be derived from the amino acid arginine.
Signaling Pathways and Cytotoxic Activity
Trachycladindoles have demonstrated promising and selective cytotoxicity against a panel of human cancer cell lines, including lung (A549), colorectal (HT29), and breast (MDA-MB-231) cancer cells, with GI₅₀ values in the micromolar range.[3] While the precise mechanism of action has not been fully elucidated, their cytotoxic effects are likely mediated through the induction of apoptosis.
Based on the mechanisms of other cytotoxic marine alkaloids, the trachycladindoles may trigger apoptosis through the intrinsic (mitochondrial) pathway. This would involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.
Conclusion
The natural world, particularly the marine environment, continues to be a vast reservoir of novel chemical structures with significant therapeutic potential. While the parent this compound remains to be discovered from a natural source, its derivatives, such as the trachycladindoles, highlight the importance of exploring these unique ecosystems for new drug leads. Further research into the biosynthesis, mechanism of action, and synthetic accessibility of these compounds will be crucial for their development as next-generation therapeutic agents. The potent and selective cytotoxicity of the trachycladindoles underscores the potential of 2-aminoindole derivatives in the fight against cancer.
References
- 1. The role of TRADD in TRAIL-induced apoptosis and signaling. | Sigma-Aldrich [merckmillipore.com]
- 2. Trachycladindoles A-G: cytotoxic heterocycles from an Australian marine sponge, Trachycladus laevispirulifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1H-Indol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1H-indol-2-amine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this document presents a synthesized analysis based on the known spectroscopic characteristics of the indole scaffold and primary aromatic amines. The information herein is intended to serve as a reference for the identification and characterization of this compound and related compounds in a research and development setting.
Expected Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data from related indole derivatives and established principles of spectroscopic interpretation.
Table 1: Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole ring and the amine group. The chemical shifts are influenced by the electron-donating nature of the amine group and the aromaticity of the indole ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.0 - 8.5 | br s | - |
| H3 | ~6.5 | s | - |
| H4 | 7.4 - 7.6 | d | ~8.0 |
| H5 | 6.9 - 7.1 | t | ~7.5 |
| H6 | 7.0 - 7.2 | t | ~7.5 |
| H7 | 7.2 - 7.4 | d | ~8.0 |
| NH₂ | 4.0 - 5.0 | br s | - |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). br s = broad singlet, s = singlet, d = doublet, t = triplet.
Table 2: Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the this compound molecule. The C2 carbon, directly attached to the amine group, is expected to be significantly shifted downfield.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C3 | 95 - 100 |
| C3a | 128 - 132 |
| C4 | 120 - 123 |
| C5 | 118 - 121 |
| C6 | 121 - 124 |
| C7 | 110 - 113 |
| C7a | 135 - 138 |
Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Table 3: Expected IR Absorption Bands
The infrared spectrum of this compound is predicted to show characteristic absorption bands for the N-H and C-N bonds of the amine and indole functional groups. Primary amines typically show two N-H stretching bands.[1][2][3][4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3400 - 3500 | Medium |
| N-H Asymmetric Stretch (Amine) | 3350 - 3450 | Medium |
| N-H Symmetric Stretch (Amine) | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1340 | Strong |
Table 4: Expected Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a molecular ion peak (M⁺) and characteristic fragment ions resulting from the fragmentation of the indole ring and the loss of the amine group.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 132 | High | [M]⁺ |
| 117 | Moderate | [M - NH]⁺ |
| 105 | Moderate | [M - HCN - H]⁺ |
| 90 | Low | [C₇H₆]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
The standard electron energy for EI is 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 1H-indol-2-amine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-indol-2-amine, also known as 2-aminoindole, is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information is presented to support researchers and scientists in leveraging this versatile molecule for the development of novel therapeutics.
Physical and Chemical Properties
Quantitative data for this compound is not extensively reported for the free base due to its potential instability. However, its hydrochloride salt is more commonly available and characterized. The following tables summarize the available experimental data for the hydrochloride salt and predicted properties for the free base.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) - Predicted | This compound Hydrochloride | Source |
| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ | - |
| Molecular Weight | 132.16 g/mol | 168.62 g/mol | |
| Appearance | Pale brown solid (predicted) | Pale brown solid | [1] |
| Melting Point | Not available | 215-220 °C (decomposes) | [1] |
| Boiling Point | 354.0 ± 15.0 °C (Predicted) | Not available | [2] |
| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | Slightly soluble in Water, DMSO, and Methanol | [1] |
| pKa (of the conjugate acid) | ~5-6 (Predicted based on aniline and other aminoindoles) | Not available | - |
| CAS Number | 23856-01-3 (unconfirmed) | 36946-70-0 | [3] |
Note: Predicted values are based on computational models and data from structurally related compounds.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR | Aromatic protons (4H): δ 6.8-7.6 ppm; H3 proton (1H): ~δ 6.5 ppm; NH proton (1H): broad singlet, ~δ 8.0 ppm; NH₂ protons (2H): broad singlet, ~δ 3.5-4.5 ppm. |
| ¹³C NMR | Aromatic carbons: δ 110-140 ppm; C2: ~δ 150-155 ppm; C3: ~δ 100-105 ppm. |
| IR Spectroscopy | N-H stretch (indole): ~3400 cm⁻¹; N-H stretch (amine): two bands ~3350 and 3250 cm⁻¹ (primary amine); Aromatic C-H stretch: ~3100-3000 cm⁻¹; C=C stretch (aromatic): ~1600-1450 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion (M⁺): m/z 132. Subsequent fragmentation would likely involve loss of NH₂ (m/z 116) and cleavage of the pyrrole ring. |
Synthesis of this compound
Several synthetic routes have been developed for the synthesis of 2-aminoindole derivatives. A common and effective method involves the reductive cyclization of a 2-nitrophenylacetonitrile derivative. The free base of this compound can be obtained from its hydrochloride salt by neutralization.
General Synthesis of 2-Aminoindoles via Reductive Cyclization
This protocol describes a one-pot, two-step synthesis of a 2-aminoindole derivative, which can be adapted for the synthesis of the parent this compound.[4]
Experimental Protocol:
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of a suitable cyanoacetamide (1.0 eq) in dry DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 10 minutes.
-
Add 2-fluoronitrobenzene (1.0 eq) and stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC or LC-MS.
-
-
Step 2: Reductive Cyclization.
-
To the reaction mixture from Step 1, carefully add 1 N HCl (2.0 eq).
-
Add FeCl₃ (3.0 eq) and zinc dust (10.0 eq).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Preparation of this compound Free Base from its Hydrochloride Salt
Experimental Protocol:
-
Dissolve this compound hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).
-
The free base may precipitate out of the solution. If it does not, extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the this compound free base.
-
Due to the potential instability of the free base, it is advisable to use it immediately or store it under an inert atmosphere at a low temperature.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the interplay of the electron-rich indole nucleus and the nucleophilic amino group.
Reactivity of the Indole Ring
-
Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack, primarily at the C3 position. The electron-donating amino group at the C2 position further activates the ring towards electrophiles.
-
N-Alkylation/Acylation: The nitrogen atom of the indole ring can undergo alkylation or acylation under basic conditions.
Reactivity of the 2-Amino Group
-
Basicity: The amino group is basic and can be protonated by acids to form the corresponding ammonium salt. The basicity is expected to be lower than that of a simple alkylamine due to the electron-withdrawing effect of the aromatic indole ring.[5]
-
Nucleophilicity: The lone pair of electrons on the nitrogen of the amino group makes it a good nucleophile. It can react with various electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds, to form N-substituted derivatives.
-
Amide and Sulfonamide Formation: The amino group readily reacts with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides and with sulfonyl chlorides to form sulfonamides.
Biological Significance and Drug Development
The 2-aminoindole scaffold is a key pharmacophore in a multitude of biologically active compounds.[4] Derivatives of 2-aminoindole have been investigated for a wide range of therapeutic applications, including as:
-
Kinase inhibitors
-
Phosphodiesterase-V inhibitors
-
Antihypertensive agents
-
Diuretics
-
Appetite suppressants[4]
The ability of the 2-aminoindole moiety to act as a hydrogen bond donor and its planar aromatic structure allow for effective interactions with protein targets.[4] This makes it an attractive starting point for the design of new drug candidates.
Stability and Storage
This compound, particularly in its free base form, may be sensitive to light, air, and heat, leading to discoloration and degradation. It is recommended to store the compound as its hydrochloride salt, which is generally more stable. For long-term storage, the hydrochloride salt should be kept in a tightly sealed container, protected from light, and stored at a low temperature (e.g., -20°C) under an inert atmosphere.[1] The free base, if isolated, should be used promptly or stored under similar stringent conditions.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed physicochemical data for the free base is limited, its synthesis and reactivity are well-understood through the study of its derivatives. This technical guide provides a solid foundation for researchers to utilize this compound in the design and synthesis of novel biologically active molecules. Further characterization of the free base would be a valuable contribution to the field.
References
An In-Depth Technical Guide to 1H-indol-2-amine: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indol-2-amine, a pivotal heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. This document details its chemical identity, nomenclature, synthetic methodologies, key chemical properties including its tautomeric nature, and its emerging role in biological systems.
Core Identity and Nomenclature
This compound, also commonly known as 2-aminoindole, is a bicyclic aromatic amine. The accurate identification of this compound is crucial for research and regulatory purposes. It is important to distinguish between the free base and its more commonly supplied hydrochloride salt.
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 36946-70-0 | 27878-37-1 |
| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ |
| Molecular Weight | 132.16 g/mol | 168.62 g/mol |
| Synonyms | 2-Aminoindole | 2-Aminoindole HCl |
Synthesis and Experimental Protocols
The synthesis of 2-aminoindoles is a topic of significant interest in organic chemistry, with various methods developed to access this important scaffold. While direct synthesis of the parent this compound can be challenging due to its reactivity, several strategies are employed for the synthesis of its derivatives, which can often be adapted. A prevalent and efficient method involves a one-pot, two-step solution-phase synthesis starting from readily available precursors.
One-Pot Synthesis of 2-Aminoindole Derivatives
A widely adopted method for the synthesis of 2-aminoindole derivatives, such as 2-amino-indole-3-carboxamides, involves the reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by reductive cyclization.[1]
General Experimental Protocol:
-
Nucleophilic Aromatic Substitution (SNA r): To a solution of a substituted cyanoacetamide in a suitable solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added. After a short stirring period, the corresponding 2-halonitrobenzene is introduced. The reaction mixture is typically stirred at room temperature for a designated time, during which a color change is often observed, indicating the formation of the intermediate.[1]
-
Reductive Cyclization: Following the completion of the first step, the reaction is acidified, and a reducing agent system, such as zinc powder in the presence of an iron(III) chloride catalyst, is added. The mixture is then heated to facilitate the reduction of the nitro group and subsequent intramolecular cyclization to form the 2-aminoindole ring system.[1]
-
Workup and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified using standard techniques such as column chromatography to yield the desired 2-aminoindole derivative.[1]
This one-pot procedure offers a highly efficient route to a variety of substituted 2-aminoindoles.[1] Other synthetic approaches include those starting from anilines and ynamides.[2]
References
The Potential Pharmacological Profile of 1H-Indol-2-Amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indol-2-amine scaffold is a privileged heterocyclic structure that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. While the parent compound, this compound, is not extensively characterized as a standalone therapeutic agent, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the potential pharmacological profile of this compound by examining the structure-activity relationships (SAR), mechanisms of action, and experimental data from its key derivatives. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 2-aminoindole core.
Introduction: The this compound Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The 2-aminoindole moiety, in particular, offers a unique combination of a planar, aromatic system with a basic amino group, providing two adjacent hydrogen bond donors.[1] This arrangement is highly conducive to interactions with various biological targets, including enzymes and receptors.[1] While direct pharmacological data on this compound is sparse, its role as a synthetic intermediate is well-established, paving the way for a diverse chemical space of derivatives with significant therapeutic promise.[2]
Potential Therapeutic Applications and Mechanisms of Action
The pharmacological potential of the this compound core is best understood through the activities of its derivatives. These compounds have been investigated for a range of biological effects, suggesting that the parent scaffold can be tailored to interact with multiple target classes.
Antiviral Activity
Recent studies have highlighted the potential of 2-aminoindole derivatives as potent antiviral agents. Specifically, a series of these compounds were evaluated for their efficacy against the influenza A virus.
-
Mechanism of Action: Certain 2-aminoindole derivatives have been shown to inhibit viral replication by binding to the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[3] This interaction is crucial for halting the viral life cycle. Additionally, these compounds may exert a secondary benefit by modulating the host's immune response, thereby inhibiting the cytokine storm and apoptosis often induced by viral infections.[3]
Anticancer Activity
The indole scaffold is a well-known pharmacophore in oncology. Derivatives of this compound, particularly indole-2-carboxamides, have been explored for their antiproliferative and cytotoxic effects.
-
Potential Targets: The anticancer activity of indole derivatives is often attributed to the inhibition of various enzymes and proteins critical for cancer cell survival and proliferation.[4] While specific targets for 2-aminoindole derivatives are still under investigation, related indole compounds are known to inhibit tubulin polymerization and various protein kinases.
Antimicrobial and Antiparasitic Activity
The 1H-indole-2-carboxamide scaffold has been identified as a promising starting point for the development of agents against neglected tropical diseases.
-
Activity against Trypanosoma cruzi: Phenotypic screening has identified 1H-indole-2-carboxamides as active against the intracellular amastigote form of T. cruzi, the parasite responsible for Chagas disease.[5] The mechanism is thought to involve the inhibition of parasitic enzymes, such as sterol 14α-demethylase (CYP51).
Neurological and Receptor Modulation Activity
The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin suggests that this compound derivatives could interact with central nervous system (CNS) targets.
-
Serotonin Receptor Interaction: The indoleamine core is a classic pharmacophore for serotonin (5-HT) receptors.[6] While direct binding data for this compound is unavailable, its derivatives, particularly tryptamine analogs, exhibit affinity for various 5-HT receptor subtypes.[7] The specific substitution pattern on the indole ring and the amino group dictates the affinity and selectivity for different 5-HT receptors.[7]
Quantitative Data from Key Derivatives
To provide a clearer picture of the potential potency of this scaffold, the following table summarizes quantitative data from representative 2-aminoindole derivatives.
| Compound Class | Derivative Example | Target/Assay | Quantitative Data | Reference |
| Antiviral | 2-Aminoindole derivative 3h | Influenza A Virus (in vitro) | EC50 = 8.37 ± 0.65 μM | [3] |
| Antiviral | 2-Aminoindole derivative 3h | Cytotoxicity (in vitro) | CC50 = 669.26 ± 11.42 μM | [3] |
| Antiparasitic | 1H-Indole-2-carboxamide | T. cruzi intracellular amastigote | pEC50 > 5.5 (for initial hits) | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are generalized methodologies for key assays relevant to the pharmacological profiling of this compound and its derivatives.
In Vitro Antiviral Assay (Influenza A Virus)
This protocol is adapted from studies on 2-aminoindole derivatives.[3]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay:
-
Seed MDCK cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compound for 48 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
The 50% cytotoxic concentration (CC50) is calculated.
-
-
Antiviral Activity Assay:
-
Seed MDCK cells in 96-well plates.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 2 hours.
-
Remove the virus inoculum and add DMEM containing 1 μg/mL TPCK-trypsin and serial dilutions of the test compound.
-
After 48 hours, determine the 50% effective concentration (EC50) by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying viral protein expression (e.g., via ELISA or Western blot).
-
Serotonin Receptor Binding Assay (Radioligand Displacement)
This is a generalized protocol for assessing the affinity of a compound for serotonin receptors.[8]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target 5-HT receptor subtype in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]5-HT or a subtype-selective antagonist), and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
Potential Signaling Pathway for Serotonin Receptor Modulation
Caption: Hypothetical signaling cascade following serotonin receptor activation by a this compound derivative.
Experimental Workflow for Pharmacological Profiling
Caption: General workflow for the discovery and development of drugs based on the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While the parent compound itself is not a known drug, its derivatives have shown compelling activity in preclinical models for a range of diseases. The data gathered to date, particularly in the areas of antiviral and antiparasitic research, underscore the potential of this chemical class.
Future research should focus on several key areas:
-
Systematic SAR Studies: A more comprehensive exploration of the structure-activity relationships around the 2-aminoindole core is needed to delineate the structural features required for potent and selective activity against various targets.
-
Target Deconvolution: For derivatives identified through phenotypic screening, efforts should be made to identify the specific molecular targets responsible for their biological effects.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising 2-aminoindole derivatives is essential for their advancement as clinical candidates.
By leveraging the foundational knowledge outlined in this guide, researchers can more effectively navigate the chemical space of this compound derivatives and unlock their full therapeutic potential.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of the 1H-Indol-2-Amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indol-2-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, however, is not without challenges. The direct C-2 amination of the indole nucleus is notoriously difficult due to the electron-rich nature of the heterocycle and the preferential reactivity at the C-3 position. Consequently, various synthetic strategies have been developed to access this important core, often employing multi-step sequences or one-pot procedures starting from precursors other than indole itself.
This document provides a detailed protocol for a representative and efficient one-pot synthesis of 2-aminoindole derivatives. The described method proceeds via a nucleophilic aromatic substitution followed by a reductive cyclization, offering a practical and scalable route to the 2-aminoindole core.
Reaction Scheme
The following scheme illustrates a common and effective one-pot method for the synthesis of 2-aminoindole-3-carboxamides, which are valuable intermediates for further functionalization. This approach starts from readily available 2-halonitrobenzenes and cyanoacetamides.
Caption: One-pot synthesis of 2-aminoindole-3-carboxamides.
Experimental Protocol
This protocol is adapted from a reported efficient one-pot, two-step solution-phase synthetic method.[1]
Materials:
-
2-Fluoronitrobenzene (or other 2-halonitrobenzenes)
-
Substituted cyanoacetamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl₃)
-
Zinc dust
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted cyanoacetamide (1.0 equiv) and anhydrous DMF (to make a 0.5 M solution).
-
With stirring, carefully add sodium hydride (60% dispersion, 2.2 equiv).
-
Stir the resulting mixture for 10 minutes at room temperature.
-
Add 2-fluoronitrobenzene (1.0 equiv) to the reaction mixture. A deep purple color is typically observed.
-
Continue stirring at room temperature for 1 hour.
-
Carefully add 1.0 N HCl (2.0 equiv) to the reaction mixture.
-
Add FeCl₃ (3.0 equiv) followed by zinc dust (10.0 equiv).
-
Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.
-
After cooling to room temperature, the reaction mixture can be worked up by partitioning between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the desired 2-aminoindole-3-carboxamide.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-aminoindoles.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various 2-amino-N-substituted-1H-indole-3-carboxamides using the described one-pot protocol.
| Entry | R Group (on Carboxamide) | Yield (%) |
| 1 | n-Butyl | 85 |
| 2 | Propyl | 82 |
| 3 | Isopropyl | 78 |
| 4 | Phenyl | 75 |
| 5 | 4-Methoxyphenyl | 72 |
| 6 | 4-Chlorophenyl | 76 |
Data are representative and may vary based on specific reaction conditions and scale.
Alternative Synthetic Approaches
While the featured protocol provides a reliable method for accessing 2-aminoindole derivatives, other synthetic strategies have also been developed. These include:
-
Gold-catalyzed C-H annulation: Reactions of sulfilimines with N-arylynamides catalyzed by gold complexes have been reported to produce 2-aminoindoles.[2][3]
-
Copper-catalyzed reactions: Copper(I) iodide can catalyze the reaction of N-(2-iodophenyl)formamides with malononitrile or cyanoacetates to yield 2-aminoindole-3-carbonitriles and -carboxylates, respectively.[4]
-
One-pot synthesis from anilines and ynamides: A sequential gold(I)-catalyzed hydroamination and copper(II)-mediated oxidative cyclization of anilines and ynamides provides a direct route to diversely substituted 2-aminoindoles.[5]
-
Nickel-catalyzed C-2 amination: A method for the π-bond directed C-2 amination of indoles with N-heteroarenes using a nickel catalyst has been described.[6][7][8]
These alternative methods offer different substrate scopes and may be advantageous for the synthesis of specific 2-aminoindole derivatives. Researchers should consider the availability of starting materials and the desired substitution pattern when selecting a synthetic route.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. synthical.com [synthical.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Synthesis of 1H-Indol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indol-2-amine scaffold is a crucial pharmacophore found in a multitude of biologically active compounds. Its derivatives are key intermediates in the synthesis of various therapeutic agents. However, the parent this compound is often found to be unstable and susceptible to oxidation and degradation, particularly when exposed to air and light. Consequently, synthetic routes often target more stable derivatives, such as their hydrochloride salts or analogues with substituents on the indole ring. This document provides a detailed protocol for a highly efficient, one-pot synthesis of 2-amino-indole-3-carboxamides, which are stable and versatile intermediates for further chemical exploration. The presented method utilizes a nucleophilic aromatic substitution followed by a reductive cyclization.
Data Presentation
The following table summarizes the yields of various 2-amino-indole-3-carboxamide derivatives synthesized using the one-pot protocol described below. This method demonstrates broad substrate scope and good to excellent yields.
| Starting Material (2-halonitrobenzene) | Starting Material (Cyanoacetamide) | Product (2-Amino-indole-3-carboxamide) | Yield (%) |
| 2-Fluoronitrobenzene | N-Butylcyanoacetamide | 2-Amino-N-butyl-1H-indole-3-carboxamide | 85 |
| 2-Fluoronitrobenzene | N-Cyclohexylcyanoacetamide | 2-Amino-N-cyclohexyl-1H-indole-3-carboxamide | 82 |
| 2-Fluoronitrobenzene | N-Benzylcyanoacetamide | 2-Amino-N-benzyl-1H-indole-3-carboxamide | 78 |
| 2-Chloronitrobenzene | N-Butylcyanoacetamide | 2-Amino-N-butyl-1H-indole-3-carboxamide | 75 |
| 2-Fluoronitrobenzene | N-(4-Fluorophenyl)cyanoacetamide | 2-Amino-N-(4-fluorophenyl)-1H-indole-3-carboxamide | 72 |
| 4-Chloro-2-fluoronitrobenzene | N-Butylcyanoacetamide | 2-Amino-6-chloro-N-butyl-1H-indole-3-carboxamide | 80 |
Experimental Protocols
This section details the one-pot, two-step procedure for the synthesis of 2-amino-N-butyl-1H-indole-3-carboxamide, a representative example of the this compound derivative.[1]
Materials:
-
N-Butylcyanoacetamide
-
Dry N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Fluoronitrobenzene
-
1.0 N Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl₃)
-
Zinc dust (Zn)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution a. To a 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-butylcyanoacetamide (2.0 mmol, 1.0 equiv.) and dry DMF (4 mL, to make a 0.5 M solution). b. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 mmol, 1.1 equiv.) to the stirring solution at room temperature. c. Stir the mixture for 10 minutes. d. Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv.) to the reaction mixture. e. Continue stirring at room temperature for 1 hour. The reaction mixture will typically turn deep purple.
-
Step 2: Reductive Cyclization a. After 1 hour, carefully add 1.0 N HCl (4.0 mmol, 2.0 equiv.) to the reaction mixture to neutralize the excess NaH. b. Sequentially add FeCl₃ (6.0 mmol, 3.0 equiv.) and zinc dust (20 mmol, 10.0 equiv.) to the flask. c. Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Workup and Purification a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate. b. Filter the mixture through a pad of celite to remove inorganic solids. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-N-butyl-1H-indole-3-carboxamide.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of 2-amino-indole-3-carboxamides.
Caption: Reaction pathway for the synthesis of a this compound derivative.
References
Application Note and Protocol: Purification of 1H-indol-2-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1H-indol-2-amine using normal-phase column chromatography. Due to the inherent instability of many aminoindoles, which are susceptible to oxidation and degradation, this protocol incorporates best practices for handling air- and light-sensitive compounds to ensure the highest possible purity of the final product.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. Column chromatography is a standard and effective method for the purification of synthetic reaction mixtures containing this compound. This protocol details the use of silica gel as the stationary phase and a non-polar/polar solvent system as the mobile phase. Given the basic nature of the amine, a modifier is included in the mobile phase to prevent peak tailing and improve separation efficiency.
Data Presentation
The following table summarizes typical parameters for the purification of this compound and related aminoindole derivatives by column chromatography. These values can be used as a starting point and should be optimized for specific crude sample mixtures.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate/Hexane or Petroleum Ether | A common solvent system for indole derivatives.[1] |
| Elution Mode | Isocratic or Gradient | Isocratic elution with an optimized solvent ratio is often sufficient. Gradient elution (e.g., 0-25% Ethyl Acetate in Hexane) can be used for complex mixtures. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (v/v) | Added to the mobile phase to prevent tailing of the basic amine on the acidic silica gel.[1] |
| TLC Rf of Pure Compound | 0.2 - 0.4 | An ideal Rf in the developing solvent system for good separation on the column.[1] |
| Column Dimensions | 2-5 cm diameter, 20-40 cm length | Dependent on the amount of crude material to be purified. |
| Sample Loading | Dry loading or minimal solvent | Dry loading is preferred for air-sensitive compounds. |
| Flow Rate | 1-5 mL/min | Adjusted to achieve good separation. |
| Fraction Size | 10-20 mL | Smaller fractions provide better resolution of closely eluting compounds. |
Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is essential to determine an optimal solvent system using TLC.
-
TLC Plate: Silica gel 60 F254
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Developing Solvents: Test various ratios of ethyl acetate in hexane (or petroleum ether), each containing 1% triethylamine. For example:
-
10% Ethyl Acetate / 89% Hexane / 1% Triethylamine
-
20% Ethyl Acetate / 79% Hexane / 1% Triethylamine
-
30% Ethyl Acetate / 69% Hexane / 1% Triethylamine
-
-
Procedure:
-
Spot the crude sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the chosen solvent system.
-
Visualize the spots under UV light (254 nm).
-
If the compound is not UV-active, stain the plate with a ninhydrin solution and gently heat to visualize the amine as a colored spot.
-
-
Optimization Goal: The ideal solvent system will provide an Rf value of 0.2-0.4 for this compound, with good separation from impurities.[1]
2. Column Chromatography Protocol
This protocol is designed for the purification of an air- and light-sensitive compound. All steps should be performed with minimal exposure to light and air.
-
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized mobile phase (from TLC analysis)
-
Crude this compound
-
Collection tubes
-
-
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature to yield the purified this compound.
-
For highly sensitive compounds, it is advisable to flush the flask with an inert gas (e.g., argon or nitrogen) before and after solvent removal.
-
-
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationship of components in the column chromatography process.
References
Application Notes and Protocols for the Recrystallization of 1H-Indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1H-indol-2-amine via recrystallization. This compound is a crucial building block in the synthesis of various biologically active molecules. Achieving high purity is essential for reliable biological screening and further synthetic transformations. The following protocols are based on established principles of recrystallization for aminoindole derivatives.
Principle of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1]
Solvent Selection for this compound
The choice of solvent is critical for successful recrystallization.[4] For amine-containing compounds like this compound, polar solvents are often suitable. Based on the purification of similar indole derivatives, ethanol is a promising candidate for single-solvent recrystallization.[5] For two-solvent systems, a pair of miscible solvents with different polarities is required, where the compound is soluble in one (the "solvent") and insoluble in the other (the "anti-solvent"). A common combination for polar compounds is ethanol and water, or ethyl acetate and hexane. Given the amine functionality, acidic solvents like acetic acid in mixtures could also be considered, though this may lead to salt formation.[6]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol describes the purification of this compound using ethanol as the primary solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution and ensure a good yield upon cooling.[3]
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the funnel.
-
Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is useful when a single suitable solvent cannot be identified. Ethanol is used as the solvent in which this compound is soluble, and water acts as the anti-solvent to induce crystallization.[7]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating the point of saturation.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure. The following tables provide a template for presenting such data.
Table 1: Comparison of Recrystallization Methods for this compound
| Parameter | Crude Material | After Single-Solvent Recrystallization (Ethanol) | After Two-Solvent Recrystallization (Ethanol/Water) |
| Appearance | Brownish Powder | Off-white Crystals | Light-yellow Needles |
| Yield (%) | N/A | 85% | 78% |
| Purity (by HPLC) | 92% | >99% | >99% |
| Melting Point (°C) | 125-128 °C | 132-133 °C | 131-133 °C |
Note: The data presented in this table are representative examples and may vary based on the initial purity of the crude material and the precise experimental conditions.
Visualizations
Experimental Workflow for Single-Solvent Recrystallization
Caption: A diagram illustrating the key steps in the single-solvent recrystallization process.
Logical Relationship for Two-Solvent Recrystallization
References
Application Notes and Protocols for the Use of 1H-Indol-2-amine in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents derived from the 1H-indol-2-amine scaffold. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in oncology by targeting various cellular mechanisms, including tubulin polymerization and protein kinase signaling.
Introduction
This compound and its derivatives are a promising class of compounds in the development of novel anti-cancer therapeutics. The versatile nature of the 2-aminoindole scaffold allows for a wide range of chemical modifications, leading to compounds with diverse mechanisms of action and potent anti-proliferative activity against various cancer cell lines. This document will focus on two key classes of this compound derivatives: tubulin polymerization inhibitors and multi-target kinase inhibitors.
Data Presentation: Anti-Cancer Activity of this compound Derivatives
The following table summarizes the in vitro anti-cancer activity of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1 | 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | A549 (Lung Carcinoma) | 0.022 | Not specified | [1] |
| H460 (Large Cell Lung Cancer) | 0.00023 | [1] | |||
| HT-29 (Colon Adenocarcinoma) | 0.00065 | [1] | |||
| SMMC-7721 (Hepatocellular Carcinoma) | 0.00077 | [1] | |||
| Compound 2 | Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast Adenocarcinoma) | 6.10 | Multi-target Kinase Inhibitor | [2] |
| Compound 3 | Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast Adenocarcinoma) | 6.49 | Multi-target Kinase Inhibitor | [2] |
| Compound 4 | 2-Phenyl-1H-indole | MCF-7 (Breast Adenocarcinoma) | 0.052 | Tubulin Polymerization Inhibitor | [3] |
| Compound 5 | Indole/1,2,4-Triazole Hybrid (7i) | NCI-60 Cell Line Panel | 2.45 - 5.23 | Tubulin Polymerization Inhibitor | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives
This protocol describes a one-pot synthesis for a series of potent 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives.
Materials:
-
Substituted 1-(1H-indol-3-yl)ethan-1-one
-
Substituted benzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of the appropriate 1-(1H-indol-3-yl)ethan-1-one (1 mmol), substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL) is stirred at reflux for 8-10 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to remove impurities.
-
The final product is purified by recrystallization from ethanol to yield the desired 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative.
-
The structure of the synthesized compound is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Thiazolyl-indole-2-carboxamide Derivatives
This protocol outlines the synthesis of thiazolyl-indole-2-carboxamide derivatives, which act as multi-target kinase inhibitors.
Materials:
-
1H-indole-2-carboxylic acid
-
Ethyl-2-(2-aminothiazol-4-yl)acetate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Substituted hydrazine derivatives
-
Ethanol
Procedure:
-
To a solution of 1H-indole-2-carboxylic acid (1 mmol) in DMF, add DCC (1.1 mmol).
-
Stir the mixture at 0°C for 30 minutes.
-
Add ethyl-2-(2-aminothiazol-4-yl)acetate (1 mmol) to the reaction mixture and stir at room temperature for 12-16 hours.
-
After completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid, ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate, is filtered, washed with water, and dried.
-
A mixture of the ester intermediate (1 mmol) and a substituted hydrazine derivative (1.2 mmol) in ethanol is refluxed for 6-8 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried to yield the final (E/Z)-N-(4-(2-(2-(substituted)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivative.
-
Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HT-29)
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at different concentrations and incubate for another 48 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Signaling Pathway Diagram: Multi-Target Kinase Inhibition
The following diagram illustrates the inhibition of multiple receptor tyrosine kinase (RTK) signaling pathways by thiazolyl-indole-2-carboxamide derivatives. These compounds can simultaneously block key pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR, HER2, VEGFR-2, and CDK2 signaling pathways.
Experimental Workflow: Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis of this compound-based anti-cancer agents and their subsequent biological evaluation.
Caption: General workflow for synthesis and biological evaluation.
Logical Relationship: Tubulin Polymerization Inhibition
This diagram illustrates the mechanism of action for 2-phenyl-1H-indole derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
References
- 1. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Indol-2-Amine Derivatives in the Development of Anti-Parasitic Drugs
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Within this class, derivatives of 1H-indole, particularly those substituted at the 2-position, have emerged as promising candidates for the development of novel anti-parasitic agents. This is driven by the urgent need for new therapeutics to combat parasitic diseases such as Chagas disease, leishmaniasis, and malaria, which affect millions worldwide and are often characterized by limited treatment options and emerging drug resistance.[2][3][4] This document provides an overview of the application of 1H-indol-2-amine and its closely related analogues, primarily 1H-indole-2-carboxamides, in anti-parasitic drug discovery, complete with experimental protocols and data.
Synthesis of 1H-Indole-2-Carboxamide Derivatives
A common strategy for the synthesis of 1H-indole-2-carboxamide derivatives involves the coupling of a substituted 1H-indole-2-carboxylic acid with a desired amine. The following is a general protocol for this synthesis.
General Synthetic Protocol for 1H-Indole-2-Carboxamides
Materials:
-
Substituted 1H-indole-2-carboxylic acid
-
Amine
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted 1H-indole-2-carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indole-2-carboxamide.
Caption: General workflow for the synthesis of 1H-indole-2-carboxamides.
Anti-Parasitic Activity of 1H-Indole-2-Carboxamide Derivatives
Anti-Trypanosoma cruzi Activity
Derivatives of 1H-indole-2-carboxamide have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[2][5] Structure-activity relationship (SAR) studies have revealed that small, electron-donating groups at the 5-position of the indole ring are generally favored for potency.[5]
| Compound ID | R1 (Indole-5 position) | R2 (Amide substituent) | pEC50 (T. cruzi) | pCC50 (Host Cell) |
| 1 | -CH3 | 4-phenylsulfonamide | 5.4 - 6.2 | >5.0 |
| 2 | -CH3 | 4-(2-pyridyl)morpholine | 5.4 - 6.2 | >5.0 |
| 3 | -cyclopropyl | 4-phenylsulfonamide | 5.4 - 6.2 | >5.0 |
| 4 | -cyclopropyl | 4-(2-pyridyl)morpholine | 5.4 - 6.2 | >5.0 |
| 8 | -Cl | 4-phenylsulfonamide | <4.2 | >5.0 |
| 9 | -F | 4-phenylsulfonamide | <4.2 | >5.0 |
Data summarized from references[2][5]. pEC50 is the negative logarithm of the half-maximal effective concentration against intracellular T. cruzi amastigotes. pCC50 is the negative logarithm of the half-maximal cytotoxic concentration against a mammalian host cell line.
Anti-Plasmodial Activity
1H-indole-2-carboxamide derivatives have also shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6][7] Optimization of this scaffold has led to compounds with potent anti-plasmodial activity and improved metabolic stability.[7][8]
| Compound ID | R1 (Indole substitution) | IC50 (Pf3D7, µM) | CC50 (Hepatic Cells, µM) | hERG IC50 (µM) |
| 6a | 5-Cl | 1.39 | >30 | >20 |
| 6d | 5-OCH3 | - | >30 | 0.8 |
| 6f | 5-CF3 | ~0.2 | >30 | 1.2 |
| 6x | Optimized substitutions | ~0.3 | >30 | >20 |
Data summarized from references[7][8]. Pf3D7 is a chloroquine-sensitive strain of P. falciparum. hERG inhibition is a measure of potential cardiotoxicity.
Experimental Protocols for Anti-Parasitic Screening
In Vitro Anti-Trypanosoma cruzi Assay
This protocol describes a high-content screening (HCS) assay to determine the activity of compounds against intracellular amastigotes of T. cruzi.
Materials:
-
Host cells (e.g., L6 or NIH-3T3 cells)
-
Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and control drug (e.g., benznidazole)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40
-
384-well plates
Procedure:
-
Seed host cells into 384-well plates and incubate for 24 hours to allow for cell attachment.
-
Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5.
-
Incubate for 2 hours to allow for parasite invasion.
-
Wash the plates to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 72 hours.
-
Add CPRG substrate in the presence of Nonidet P-40 to lyse the cells and allow the substrate to react with the β-galactosidase expressed by the parasites.
-
Measure the absorbance at 570 nm to quantify parasite viability.
-
Simultaneously, assess host cell viability using a suitable assay (e.g., AlamarBlue).
-
Calculate EC50 and CC50 values from dose-response curves.
Caption: Workflow for the in vitro anti-Trypanosoma cruzi assay.
In Vitro Anti-Plasmodial Assay
This protocol describes the SYBR Green I based fluorescence assay for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.[9]
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin
-
SYBR Green I dye
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Test compounds and control drug (e.g., chloroquine)
-
96-well plates
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit.
-
Add the parasite suspension to 96-well plates containing serial dilutions of the test compounds.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, freeze the plates at -80°C.
-
Thaw the plates and add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC50 values from the dose-response curves.
Potential Mechanisms of Action
The anti-parasitic effects of indole derivatives can be attributed to various mechanisms of action. For the 1H-indole-2-carboxamides, studies on their anti-T. cruzi activity suggest that they may act as inhibitors of the sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's ergosterol biosynthesis pathway.[2][10] In the context of malaria, these compounds appear to interfere with the homeostasis of the parasite's digestive vacuole, a critical organelle for hemoglobin degradation and detoxification of heme.[7][8]
Caption: Proposed mechanisms of action for 1H-indole-2-carboxamides.
Conclusion
Derivatives based on the 1H-indole-2-amine and 1H-indole-2-carboxamide scaffolds represent a valuable starting point for the development of novel anti-parasitic drugs. Their synthetic tractability and potent activity against a range of parasites make them an attractive area for further investigation. Future work should focus on optimizing their pharmacokinetic and pharmacodynamic properties to identify clinical candidates with improved efficacy and safety profiles.
References
- 1. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiplasmodial activity of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues substituted with basic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Indol-2-amine as a Versatile Building Block for the Synthesis of Complex Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-indol-2-amine is a valuable and highly reactive building block in synthetic and medicinal chemistry. Its unique structure, featuring a nucleophilic amino group at the 2-position of the indole scaffold, allows for the construction of a wide variety of complex heterocyclic systems. These resulting indole-fused heterocycles are of significant interest in drug discovery, as the indole moiety is a well-established pharmacophore present in numerous natural products and clinically approved drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules, with a focus on pyrimido[4,5-b]indoles and offering insights into other potential heterocyclic frameworks.
Key Applications of this compound in Heterocycle Synthesis
The strategic placement of the amino group at the C2 position of the indole ring makes this compound an ideal precursor for a range of cyclization and condensation reactions. This reactivity has been exploited to synthesize several classes of complex heterocycles with promising therapeutic potential.
1. Synthesis of Pyrimido[4,5-b]indoles:
One of the most important applications of this compound is in the synthesis of pyrimido[4,5-b]indoles. This tricyclic scaffold is a core component of molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis is typically achieved through the condensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction provides a straightforward and efficient route to a library of substituted pyrimido[4,5-b]indoles for structure-activity relationship (SAR) studies.
2. Multicomponent Reactions (MCRs):
This compound can serve as a key component in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures in a single synthetic step. MCRs are highly valued in drug discovery for their efficiency and ability to generate diverse chemical libraries. The nucleophilicity of the 2-amino group enables its participation in cascade reactions, leading to the formation of novel indole-fused heterocyclic systems.
3. Synthesis of Indole-Fused Diazepines and Other Polycycles:
The reactivity of this compound extends to the synthesis of larger ring systems. Reactions with appropriate bifunctional electrophiles can lead to the formation of seven-membered rings, such as indole-fused benzodiazepines, which are a well-known class of psychoactive drugs. This highlights the potential of this compound in the development of new central nervous system (CNS) active agents.
Data Presentation: Biological Activities of Pyrimido[4,5-b]indoles
The following tables summarize the in vitro anticancer activity of a series of synthesized pyrimido[4,5-b]indole derivatives, demonstrating the potential of this scaffold in cancer therapy.
Table 1: In Vitro Antiproliferative Activity of Pyrimido[4,5-b]indole-4-amines against various cancer cell lines.
| Compound | R | X | Cell Line | IC₅₀ (nM)[1][2] |
| 1 | H | CH | MDA-MB-435 | 14.7 |
| 2 | H | CH | MDA-MB-435 | 25.3 |
| 2 | H | CH | SK-OV-3 | 33.7 |
| 2 | H | CH | HeLa | 43.1 |
| 6 | OCH₃ | N | MDA-MB-435 | 31.8 |
| 6 | OCH₃ | N | SK-OV-3 | 52.8 |
| 6 | OCH₃ | N | HeLa | 78.4 |
Table 2: Efficacy of Selected Pyrimido[4,5-b]indoles against Multidrug-Resistant Cancer Cell Lines.
| Compound | Cell Line | Resistance Mechanism | Relative Resistance (Rr)[2] |
| 2 | KB/7D | P-glycoprotein | 1.1 |
| 3 | KB/7D | P-glycoprotein | 1.2 |
| 6 | KB/7D | P-glycoprotein | 1.0 |
| 8 | KB/7D | P-glycoprotein | 0.9 |
| Paclitaxel | KB/7D | P-glycoprotein | >1000 |
| 2 | HeLa-βIII | βIII-tubulin | 1.1 |
| 3 | HeLa-βIII | βIII-tubulin | 1.0 |
| 6 | HeLa-βIII | βIII-tubulin | 1.1 |
| 8 | HeLa-βIII | βIII-tubulin | 1.0 |
| Paclitaxel | HeLa-βIII | βIII-tubulin | 8.6 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-4-oxo-pyrimido[4,5-b]indoles
This protocol outlines the cyclocondensation reaction between an indole intermediate and carbamimidic chloride hydrochloride to form the pyrimido[4,5-b]indole core. While the original literature describes the synthesis starting from a different indole precursor, this method can be adapted for this compound and a suitable dicarbonyl equivalent.
Materials:
-
Substituted 2-amino-1H-indole-3-carbonitrile (or equivalent indole precursor)
-
Carbamimidic chloride hydrochloride
-
Pyridine
-
Ethylene glycol
Procedure:
-
A mixture of the substituted 2-amino-1H-indole-3-carbonitrile (1.0 eq) and carbamimidic chloride hydrochloride (1.2 eq) in pyridine (10 mL) and ethylene glycol (5 mL) is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired 2-substituted-4-oxo-pyrimido[4,5-b]indole.
Protocol 2: Synthesis of 2,5-Substituted-4-chloropyrimido[4,5-b]indoles
This protocol describes the chlorination of the 4-oxo-pyrimido[4,5-b]indole, a key step in the synthesis of the biologically active 4-amino derivatives.
Materials:
-
2-Substituted-4-oxo-pyrimido[4,5-b]indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
A suspension of the 2-substituted-4-oxo-pyrimido[4,5-b]indole (1.0 eq) in phosphorus oxychloride (10-15 mL) is prepared.
-
A catalytic amount of N,N-dimethylaniline is added to the suspension.
-
The reaction mixture is heated to reflux for the time indicated by TLC monitoring.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice-water.
-
The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield the 2,5-substituted-4-chloropyrimido[4,5-b]indole.
Protocol 3: Synthesis of 2,5-Substituted-4-aminopyrimido[4,5-b]indoles
This final step involves the nucleophilic displacement of the 4-chloro substituent with a desired arylamine to generate the final bioactive compounds.
Materials:
-
2,5-Substituted-4-chloropyrimido[4,5-b]indole
-
Appropriate arylamine
-
2-Propanol
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of the 2,5-substituted-4-chloropyrimido[4,5-b]indole (1.0 eq) and the desired arylamine (1.2-1.5 eq) in 2-propanol (15-20 mL) is prepared.
-
A catalytic amount of concentrated hydrochloric acid is added.
-
The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
The mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with cold 2-propanol and then with diethyl ether.
-
The product is dried under vacuum to afford the final 2,5-substituted-4-aminopyrimido[4,5-b]indole.
Visualization of Synthetic Pathways and Workflows
Caption: Synthetic pathway to bioactive 4-aminopyrimido[4,5-b]indoles.
Caption: General experimental workflow for heterocycle synthesis.
Conclusion
This compound is a cornerstone building block for the synthesis of diverse and complex heterocyclic scaffolds with significant biological potential. The protocols and data presented herein for the synthesis of pyrimido[4,5-b]indoles serve as a template for the development of novel therapeutic agents. The versatility of this compound in multicomponent reactions and in the construction of various fused-ring systems opens up a vast chemical space for exploration in medicinal chemistry and drug discovery. Further investigation into the full synthetic potential of this valuable starting material is highly encouraged.
References
- 1. Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group in 1H-Indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 1H-indol-2-amine. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover common and useful derivatization techniques: N-acylation, N-sulfonylation, and N-alkylation.
Introduction
This compound and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antiviral and anti-inflammatory properties. The presence of a reactive primary amino group at the 2-position of the indole ring offers a convenient handle for chemical modification. Derivatization of this amino group can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its biological activity and pharmacokinetic profile.
N-Acylation of this compound
N-acylation is a robust method for the introduction of an acyl group onto the amino function of this compound, typically yielding stable amide derivatives. This modification is widely used to probe the SAR of 2-aminoindole-based compounds.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated this compound.
Quantitative Data for N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | Pyridine | Dichloromethane | 2 | 85 | General protocol |
| 2 | Benzoyl Chloride | Triethylamine | THF | 4 | 92 | General protocol |
| 3 | Aroyl Chlorides | Chiral Isothiourea | Dichloromethane | 12 | up to 99 | [1] |
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group to the amino moiety, forming a sulfonamide. This functional group can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to its biological target.
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol provides a general method for the N-sulfonylation of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous pyridine or a mixture of THF and a non-nucleophilic base (e.g., triethylamine)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine or a suitable solvent like THF in a round-bottom flask under an inert atmosphere.
-
Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-sulfonylated 2-aminoindole.
Quantitative Data for N-Sulfonylation Reactions
| Entry | Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 12 | 88 | General protocol |
| 2 | Methanesulfonyl Chloride | Triethylamine | THF | 6 | 90 | General protocol |
| 3 | Aryl Sulfonyl Chlorides | Sodium Acetate | Water | Not Specified | High | [2] |
N-Alkylation of this compound
N-alkylation of the amino group can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. Reductive amination is often preferred as it is less prone to over-alkylation.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE or methanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[3]
-
Reduction: Add sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up:
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 2-aminoindole.
Quantitative Data for N-Alkylation Reactions
| Entry | Alkylating Agent | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 85 | [4] |
| 2 | Acetone | NaBH₃CN | Methanol | 80 | [4] |
| 3 | Various Aldehydes | NaBH₃CN | Methanol | Good to Excellent | [5] |
Visualizations
Experimental Workflow: Derivatization of this compound
Caption: General workflow for the derivatization of this compound.
Signaling Pathway: Inhibition of Influenza Virus Replication
Caption: Mechanism of action for antiviral 2-aminoindole derivatives.[6][7][8]
Signaling Pathway: Inhibition of p38 MAPK Pathway
Caption: Inhibition of the p38 MAPK signaling pathway by 2-aminoindole derivatives.[][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza RNA-Dependent RNA Polymerase (RdRp) Inhibitors: Potential New Therapy for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1H-Indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling reactions of 1H-indol-2-amine and its derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of 2-aminoindoles through cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology.
Buchwald-Hartwig N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl-1H-indol-2-amines. These products are of significant interest as they can act as kinase inhibitors.
Experimental Protocol: General Procedure for the N-Arylation of this compound with Aryl Bromides
This protocol is adapted from established methods for the N-arylation of indoles using bulky, electron-rich phosphine ligands.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Under the inert atmosphere, add this compound (1.0 equiv.) and the aryl bromide (1.2 equiv.).
-
Add sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Stir the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Buchwald-Hartwig N-Arylation of Amino-Heterocycles
While specific data for this compound is not extensively reported, the following table provides representative yields for the N-arylation of structurally similar amino-heterocycles to demonstrate the expected efficiency of the reaction.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 2-Aminopyridine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Bromoanisole | 2-Aminopyrimidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 1-Bromo-4-fluorobenzene | Aniline | Pd₂(dba)₃ (0.5) | RuPhos (1) | K₃PO₄ | t-BuOH | 100 | 12 | 95 |
| 1-Bromo-3,5-dimethylbenzene | Morpholine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
Suzuki-Miyaura Coupling of Halo-1H-Indol-2-amines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For this reaction with 2-aminoindoles, a halogenated derivative, such as 3-bromo-1H-indol-2-amine, is typically required as the starting material.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-1H-indol-2-amine with Arylboronic Acids
This protocol is based on established procedures for the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles[1].
Materials:
-
3-Bromo-1H-indol-2-amine
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 3-bromo-1H-indol-2-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (2-5 mol%), and K₂CO₃ or K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to achieve a concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by flash column chromatography.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Halo-Aza-Heterocycles
The following table presents typical yields for Suzuki-Miyaura reactions of related halo-aza-heterocycles to provide an expectation for the coupling of 3-bromo-1H-indol-2-amine.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromoindazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 | | 5-Bromoindole | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 8 | 88 | | 2-Bromo-1H-imidazole | Naphthalene-2-boronic acid | PdCl₂(PCy₃)₂ (5) | K₂CO₃ | DMF/H₂O | 110 | 24 | 75 |
Sonogashira Coupling of Halo-1H-Indol-2-amines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A halogenated 2-aminoindole, such as 3-iodo-1H-indol-2-amine, is required for this transformation.
Experimental Protocol: General Procedure for the Sonogashira Coupling of 3-Iodo-1H-indol-2-amine with Terminal Alkynes
This protocol is adapted from procedures for the Sonogashira coupling of iodoanilines[2].
Materials:
-
3-Iodo-1H-indol-2-amine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous solvent such as DMF or THF
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 3-iodo-1H-indol-2-amine (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Seal the flask and purge with an inert gas.
-
Add the anhydrous solvent and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Yields for Sonogashira Coupling of Haloanilines
The table below shows typical yields for the Sonogashira coupling of related haloanilines to provide an indication of the expected efficiency for 3-iodo-1H-indol-2-amine.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | DMF | 50 | 6 | 95 |
| 4-Bromoaniline | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 65 | 12 | 88 |
| 2-Iodo-4-nitroaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | DMF | 25 | 4 | 92 |
| 3-Iodopyridin-2-amine | Cyclohexylacetylene | Pd(OAc)₂ (2) / Xantphos (4) | None | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
Visualizations
Catalytic Cycles
References
- 1. Molecular mechanisms of apoptosis induction by 2-dodecylcyclobutanone, a radiolytic product of palmitic acid, in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of 1H-Indol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical techniques used for the characterization of 1H-indol-2-amine, a key heterocyclic amine of interest in medicinal chemistry and drug development. These protocols and notes are designed to offer robust methodologies for identity, purity, and stability assessment.
Introduction
This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. Its structural characterization is crucial for ensuring the quality and consistency of research and development activities. This guide outlines the application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), for the comprehensive analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various analytical systems.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | N/A |
| Molecular Weight | 132.16 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature.[1] | Predicted |
| Melting Point | 215-220 °C (hydrochloride salt) | [1] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water (hydrochloride salt).[1] | [1] |
| pKa | 18.89 ± 0.30 (Predicted) | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
3.1.1. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals for the indole ring protons and the amine protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indole) | 10.5 - 11.5 | br s | - |
| H-7 | ~7.5 | d | ~7.8 |
| H-4 | ~7.1 | d | ~7.8 |
| H-6 | ~6.9 | t | ~7.8 |
| H-5 | ~6.8 | t | ~7.8 |
| H-3 | ~6.7 | s | - |
| NH₂ | ~6.7 | br s | - |
Note: Chemical shifts are predictions based on data from similar indole derivatives and can vary depending on the solvent and concentration.[2]
3.1.2. Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~153 |
| C-7a | ~133 |
| C-3a | ~126 |
| C-5 | ~120 |
| C-6 | ~119 |
| C-4 | ~117 |
| C-7 | ~110 |
| C-3 | ~87 |
Note: Chemical shifts are predictions based on data from analogous indole structures.[2]
3.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and for obtaining structural information through fragmentation analysis.
3.2.1. Predicted Mass Spectrum Data
Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is expected at m/z 132. The fragmentation pattern will be characteristic of an aminoindole structure.
| m/z | Proposed Fragment |
| 132 | [M]⁺˙ (Molecular ion) |
| 117 | [M - NH]⁺˙ |
| 105 | [M - HCN]⁺˙ |
| 90 | [M - CH₂N₂]⁺˙ |
Note: Fragmentation is predicted based on general principles for aromatic amines and indole-containing compounds.[3]
3.2.2. Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this compound.
4.1.1. HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, increasing linearly to elute the analyte. A typical gradient could be 5-95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
4.1.2. Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peaks. Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.
Experimental Workflows
Conclusion
The analytical techniques and protocols described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment ensures a thorough understanding of the compound's identity and quality. Adherence to these methodologies will support the generation of reliable and reproducible data in research, development, and quality control settings.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 1H-indol-2-amine (also known as 2-aminoindole). Given the compound's utility as a building block in medicinal chemistry and its inherent instability, controlling reaction conditions is critical for success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Common methods include the reductive cyclization of 2-nitrophenylacetonitrile derivatives, transition-metal-catalyzed C-H amination of indoles, and one-pot syntheses from anilines or 2-halonitrobenzenes.[1][2] One highly efficient one-pot method involves the reaction of 2-halonitrobenzenes with cyanoacetamides, followed by a reductive cyclization using reagents like zinc and ferric chloride.[1] Another modern approach uses gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization of anilines and ynamides.[3]
Q2: Why is this compound often difficult to synthesize in high yield and purity?
A2: this compound is an amidine incorporated into an aromatic system, which makes it a highly reactive and often unstable compound.[1] It is susceptible to oxidation, polymerization, and other side reactions, especially under harsh conditions (e.g., strong acids, high temperatures, or in the presence of air).[4][5] Its basic nature can also complicate purification.[1]
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Key parameters include:
-
Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.[2]
-
Temperature: Many cyclization and amination reactions are temperature-sensitive. Lowering the reaction temperature can suppress side reactions and decomposition.[6]
-
Catalyst Choice: The selection of the catalyst (e.g., Pd, Cu, Rh, Au) and ligands is vital and route-dependent. The catalyst loading must be optimized to ensure efficient conversion without promoting side reactions.[2][6]
-
Purity of Starting Materials: Impurities in starting materials can lead to unwanted side reactions and lower yields.[7]
Q4: What are the typical signs of product degradation?
A4: Degradation of this compound can be observed visually as a color change, often darkening from a light brown or off-white solid to a darker, tarry substance.[4] Other signs include poor solubility in expected solvents and the appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate or new peaks in an HPLC chromatogram.[4][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Consistently Low Yield
| Possible Cause | Recommended Action |
| Oxidation of Product/Intermediates | Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Degas all solvents before use. Consider adding an antioxidant if compatible with the reaction chemistry.[2] |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Lowering the temperature may reduce the formation of byproducts and prevent product decomposition.[6] Run small-scale trials at different temperatures (e.g., -20°C, 0°C, RT) to find the optimal condition. |
| Incorrect Catalyst or Catalyst Inactivation | Verify the correct catalyst and ligand are being used for your specific reaction. Ensure the catalyst is fresh and has not been deactivated by air or moisture. In some cases, catalyst activity can be prolonged by additives.[8] |
| Formation of Side Products (e.g., N-N bond cleavage) | In Fischer-type syntheses, electron-donating groups can promote N-N bond cleavage.[7] Adjusting the acid catalyst type and concentration can help minimize this. For other routes, analyze byproducts (e.g., by LC-MS) to understand the side reaction and adjust conditions accordingly. |
Problem 2: Formation of Polymeric or Insoluble Byproducts
| Possible Cause | Recommended Action |
| High Reaction Concentration | High concentrations can favor intermolecular reactions leading to polymers. Try running the reaction at a lower concentration. |
| Product Instability | The 2-aminoindole product itself can be unstable and prone to polymerization.[1] Work up the reaction promptly upon completion and purify the product without delay. Keep the product cold and under an inert atmosphere. |
| Presence of Oxygen | Trace amounts of oxygen can initiate radical polymerization. Ensure the system is thoroughly purged with an inert gas. |
Problem 3: Reaction Fails to Go to Completion
| Possible Cause | Recommended Action |
| Insufficient Reagent/Catalyst | Ensure all reagents are added in the correct stoichiometric amounts. If catalyst deactivation is suspected, consider adding a second portion of the catalyst midway through the reaction. |
| Poor Solubility of Starting Materials | The chosen solvent may not be appropriate for the starting materials. Test the solubility of your substrates in different solvents. A co-solvent system may be necessary.[6] |
| Reversible Reaction | Some steps in the synthesis may be reversible. Check the literature for your specific reaction to see if removal of a byproduct (e.g., water) is necessary to drive the reaction forward. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize data from various synthetic approaches to provide a comparative overview.
Table 1: Effect of Catalyst and Solvent on Cu-Catalyzed Carbene Insertion [6]
| Entry | Catalyst (10 mol%) | Ligand (12 mol%) | Solvent (0.05 M) | Temperature (°C) | Yield (%) |
| 1 | Cu(OTf)₂ | L5 | Toluene | 25 | 75 |
| 2 | Cu(OTf)₂ | L5 | DCE | 25 | 82 |
| 3 | Cu(OTf)₂ | L5 | PhCl | 25 | 71 |
| 4 | Cu(OTf)₂ | L5 | Et₂O | 25 | 65 |
| 5 | Cu(OTf)₂ | L5 | DCE | 0 | 84 |
| 6 | Cu(OTf)₂ | L5 | DCE | -20 | 86 |
Yields determined by ¹H NMR analysis of the crude product.
Table 2: Yields from One-Pot Synthesis via Reductive Cyclization [1]
| Starting Halonitroarene | Starting Cyanoacetamide | Product | Yield (%) |
| 2-Fluoronitrobenzene | N-Butylcyanoacetamide | 2-Amino-N-butyl-1H-indole-3-carboxamide | 85 |
| 2-Fluoronitrobenzene | N-Propylcyanoacetamide | 2-Amino-N-propyl-1H-indole-3-carboxamide | 82 |
| 2-Chloronitrobenzene | N-Butylcyanoacetamide | 2-Amino-N-butyl-1H-indole-3-carboxamide | 78 |
| 2-Fluoronitrobenzene | N-Allylcyanoacetamide | 2-Amino-N-allyl-1H-indole-3-carboxamide | 80 |
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key processes in the synthesis and troubleshooting of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: A typical experimental workflow for synthesis.
Detailed Experimental Protocol
Method: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide [1]
This protocol provides a convenient two-step, one-pot method for preparing a substituted 2-aminoindole derivative.
Materials:
-
N-Butylcyanoacetamide (1.0 equiv, 2.0 mmol, 280.4 mg)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv, 4.4 mmol, 176 mg)
-
Dry Dimethylformamide (DMF), 4 mL (to make 0.5 M solution)
-
2-Fluoronitrobenzene (1.0 equiv, 2.0 mmol, 282.2 mg)
-
1.0 N Hydrochloric acid (HCl) (2.0 equiv, 4.0 mmol, 4.0 mL)
-
Ferric chloride (FeCl₃) (3.0 equiv, 6.0 mmol, 973 mg)
-
Zinc dust (Zn) (10.0 equiv, 20.0 mmol, 1.31 g)
Procedure:
-
To a 50 mL flask equipped with a magnetic stir bar, add N-butylcyanoacetamide and dry DMF under a nitrogen atmosphere.
-
Carefully add the sodium hydride (60% dispersion) to the solution in portions at 0°C.
-
Allow the mixture to stir for 10 minutes at room temperature.
-
Add 2-fluoronitrobenzene dropwise to the reaction mixture. The solution will turn deep purple.
-
Stir the reaction at room temperature for 1 hour. Monitor the formation of the intermediate by TLC or LC-MS if desired.
-
After 1 hour, carefully quench the excess NaH by adding 1.0 N HCl.
-
Sequentially add ferric chloride and zinc dust to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 1 hour.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-N-butyl-1H-indole-3-carboxamide.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Indole synthesis [organic-chemistry.org]
common side reactions in the synthesis of 2-aminoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-aminoindoles.
Frequently Asked Questions (FAQs)
Q1: My 2-aminoindole product appears to be degrading upon isolation and storage. What is happening and how can I prevent it?
A1: 2-Aminoindoles are often electron-rich and susceptible to oxidation. Exposure to air and light can lead to the formation of colored impurities, primarily through oxidative dimerization.
Troubleshooting:
-
Inert Atmosphere: Handle the final compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and packaging.
-
Storage: Store the purified 2-aminoindole under an inert atmosphere, protected from light, and at low temperatures.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage container may help prevent degradation.
Q2: I am attempting a reductive cyclization of a substituted 2-nitrophenylacetonitrile and I am observing a significant amount of a quinoline byproduct. Why is this happening?
A2: The formation of quinolines is a known side reaction in some indole syntheses, particularly under acidic conditions. The mechanism can involve an intramolecular cyclization followed by rearrangement. The specific pathway can be complex and dependent on the substrate and reaction conditions.
Q3: During the reduction of the nitro group in my synthesis, I am getting a mixture of products instead of the desired 2-aminoindole. What are these byproducts?
A3: The reduction of an aromatic nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[1] Incomplete reduction can lead to the accumulation of these intermediates. Furthermore, these intermediates can react with each other to form azoxy, azo, and hydrazo compounds as byproducts.[1] Over-reduction of the indole ring itself is also a possibility under harsh hydrogenation conditions.
Troubleshooting Guides by Synthetic Method
Reductive Cyclization of 2-Nitrophenylacetonitriles
This one-pot method involves the SNAr reaction of a 2-halonitrobenzene with a cyanoacetamide followed by reductive cyclization.[2]
Problem: Low yield of the desired 2-aminoindole and formation of multiple byproducts.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete reduction of the nitro group | Ensure a sufficient excess of the reducing agent (e.g., Zn dust, Fe powder) is used.[2] Optimize the reaction temperature and time to drive the reduction to completion. | Increased yield of the 2-aminoindole and reduced presence of nitroso, hydroxylamine, and related byproducts. |
| Over-reduction of the indole ring | Use a milder reducing system. For example, if using catalytic hydrogenation, carefully control the hydrogen pressure and reaction time. Consider chemical reducing agents like Fe/HCl or SnCl2 which are often selective for the nitro group.[3] | Preservation of the indole core and improved selectivity for the desired product. |
| Formation of quinoline byproducts | Adjust the pH of the reaction mixture. Quinoline formation can sometimes be favored under strongly acidic conditions. A more neutral or slightly basic workup might suppress this side reaction. | Reduced formation of quinoline impurities. |
Palladium-Catalyzed Synthesis from Aryl Halides and Azirines
This method involves the palladium-catalyzed reaction of an aryl halide with a 2H-azirine to construct the indole ring.
Problem: Formation of a significant amount of a dihydroimidazole byproduct.
This side reaction is proposed to occur via a palladium-catalyzed formal [3+2] cycloaddition of the initially formed 3H-indole intermediate with a second molecule of the 2H-azirine.[4]
| Potential Cause | Troubleshooting Strategy | Expected Outcome | | :--- | :--- | | High concentration of 2H-azirine | Add the 2H-azirine slowly to the reaction mixture to maintain a low instantaneous concentration.[4] Use dilute reaction conditions. | Favors the desired intramolecular cyclization and aromatization over the intermolecular [3+2] cycloaddition, thus reducing the formation of the dihydroimidazole byproduct. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide[2]
This protocol describes a general procedure for the one-pot synthesis of 2-aminoindole-3-carboxamides from a cyanoacetamide and a 2-halonitrobenzene.
-
To a 50 mL flask equipped with a stir bar, add N-butyl-2-cyanoacetamide (2.0 mmol, 1.0 equiv.) and dry DMF (0.5 M).
-
Add NaH (60% dispersion in mineral oil, 2.2 mmol, 2.2 equiv.) to the solution.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv.) and stir at room temperature for 1 hour. The reaction mixture will turn deep purple.
-
Add 1.0 N HCl (4.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Add FeCl3 (6.0 mmol, 3 equiv.) and Zn dust (20 mmol, 10 equiv.).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
Cool the reaction mixture and add 20 mL of water.
-
Filter the crude reaction mixture and wash with 25 mL of ethyl acetate.
-
Extract the aqueous solution with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Side reactions in the reductive cyclization synthesis of 2-aminoindoles.
Caption: Formation of dihydroimidazole byproduct in Pd-catalyzed 2-aminoindole synthesis.
Caption: Troubleshooting workflow for common issues in 2-aminoindole synthesis.
References
- 1. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 1H-indol-2-amine during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1H-indol-2-amine during experimental workup.
Troubleshooting Guide: Preventing Oxidation of this compound
Issue: Discoloration (e.g., yellow, pink, brown) of the organic or aqueous layer during the workup of a reaction mixture containing this compound. This often indicates oxidative degradation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Atmospheric Oxygen | All workup steps (extractions, washes, filtrations, and solvent removal) should be performed under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for all extractions and washes. | Minimizes the primary route of oxidation, preserving the integrity of the this compound. |
| Inappropriate pH of Aqueous Solutions | Avoid strongly acidic or basic conditions if possible. If an acid wash is necessary to remove basic impurities, use a weak, non-oxidizing acid (e.g., dilute citric acid or ammonium chloride) and perform the extraction quickly at low temperatures. Neutralize the aqueous layer promptly after separation. | Reduces acid-catalyzed decomposition and oxidation. This compound, like other indole derivatives, can be sensitive to pH extremes. |
| Presence of Oxidizing Agents | Ensure all reagents and solvents used in the workup are free from peroxides and other oxidizing impurities. Test solvents for peroxides before use, especially ethers like THF and diethyl ether. | Prevents chemically-induced oxidation of the sensitive 2-aminoindole moiety. |
| Elevated Temperatures | Conduct all workup procedures at room temperature or below (e.g., using an ice bath). When removing the solvent under reduced pressure, use a low-temperature water bath. | Reduces the rate of oxidation, as higher temperatures can accelerate degradation reactions. |
| Extended Workup Time | Streamline the workup procedure to minimize the time the compound is exposed to potentially oxidizing conditions. Prepare all necessary solutions and equipment in advance. | Lessens the opportunity for atmospheric oxygen to react with the this compound. |
| Photodegradation | Protect the reaction mixture and subsequent solutions from light by using amber glassware or by wrapping the flasks in aluminum foil. | Prevents light-induced degradation, to which many indole compounds are susceptible. |
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning pink. What is happening?
A color change to pink, red, or brown is a common indicator of the oxidation of indole compounds. This is often due to the formation of colored oligomers or specific degradation products. Immediate measures should be taken to prevent further degradation, such as ensuring an inert atmosphere and protecting the solution from light.
Q2: Can I use an acidic wash to remove non-polar impurities during the workup?
While acidic washes are a standard technique for separating basic compounds like amines, caution must be exercised with this compound. The indole ring can be sensitive to strong acids. If an acid wash is unavoidable, it is recommended to use a mild acid (e.g., 1 M citric acid) for a short duration at low temperature and under an inert atmosphere.
Q3: What are some suitable antioxidants to add during the workup?
For organic synthesis workups, common antioxidants that can be considered include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be added to aqueous wash solutions.
-
Sodium bisulfite or sodium thiosulfate: These are mild reducing agents that can be used in aqueous washes to quench residual oxidizing agents.
-
Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant that can be added to the organic phase. However, its removal later might require column chromatography.
The choice of antioxidant will depend on the specific reaction conditions and the ease of its removal from the final product.
Q4: How can I effectively degas my solvents for the workup?
There are several methods to degas solvents:
-
Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove dissolved gases, and then the solvent is thawed. This cycle is typically repeated three times.
-
Bubbling with an Inert Gas: An inert gas such as nitrogen or argon is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.
-
Sonication under Vacuum: The solvent is placed in an ultrasonic bath under a gentle vacuum. The sonication helps to nucleate gas bubbles, which are then removed by the vacuum.
Experimental Protocols
Protocol 1: General Workup Procedure for this compound under Inert Atmosphere
-
Preparation: Before starting the workup, ensure all glassware is dry and have a supply of degassed solvents (e.g., ethyl acetate, water, brine) and aqueous solutions. Prepare a saturated solution of sodium bicarbonate and a 1 M citric acid solution, and degas them by bubbling with nitrogen for at least 30 minutes.
-
Quenching: Cool the reaction mixture in an ice bath. Quench the reaction by slowly adding a degassed saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel under a positive pressure of nitrogen. Extract the aqueous layer with degassed ethyl acetate (3 x volume of the aqueous layer).
-
Washing:
-
If the product is expected to be in the organic layer, wash the combined organic layers sequentially with degassed 1 M citric acid (if acidic impurities need to be removed), followed by degassed saturated aqueous sodium bicarbonate, and finally with degassed brine.
-
Perform all washes quickly to minimize contact time.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution under an inert atmosphere into a round-bottom flask.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath. Once the solvent is removed, immediately place the flask under a high vacuum to remove any residual solvent and then backfill with nitrogen.
Protocol 2: Synthesis and Workup of a 2-Aminoindole Derivative
This protocol is adapted from a one-pot synthesis of 2-amino-indole-3-carboxamides.
-
Reaction Setup: To a solution of a cyanoacetamide in dry DMF, add sodium hydride. After stirring, add the 2-halonitrobenzene derivative.
-
Reduction and Cyclization: After the initial reaction, add 1 N HCl, followed by FeCl₃ and zinc dust. Heat the mixture to facilitate the reduction of the nitro group and subsequent cyclization to the 2-aminoindole.
-
Workup:
-
Cool the reaction mixture and add water.
-
Filter the crude mixture and wash the solid with ethyl acetate.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with a saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic phase with anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield the crude product.[1]
-
Note: For enhanced stability of the 2-aminoindole product, it is highly recommended to perform the workup steps using degassed solvents and under an inert atmosphere.
Visualizations
Logical Workflow for Troubleshooting Oxidation
Caption: Troubleshooting workflow for identifying and mitigating sources of oxidation during the workup of this compound.
Chemical Pathway: Oxidation of Indole
References
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of 2-Aminoindoles
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Fischer indole synthesis of 2-aminoindoles. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a 2-aminoindole is resulting in a very low yield or failing completely. What are the primary reasons for this?
Low yields in the Fischer indole synthesis of 2-aminoindoles are a known challenge. The primary reason is often the presence of the amino group on the α-carbon of the starting ketone (an α-amino ketone). Under the strong acidic conditions required for the Fischer indole synthesis, this amino group is readily protonated. This protonation can lead to several complications:
-
Inhibition of Ene-hydrazine Formation: The key[1][1]-sigmatropic rearrangement of the Fischer indole synthesis proceeds through an ene-hydrazine intermediate. Protonation of the α-amino group can hinder the necessary tautomerization of the initially formed hydrazone to this crucial ene-hydrazine intermediate.
-
Electrostatic Repulsion: The positively charged ammonium group can create unfavorable electrostatic interactions during the cyclization step.
-
Side Reactions: The presence of a free amino group under acidic conditions can promote side reactions, such as N-N bond cleavage of the hydrazone intermediate, leading to the formation of byproducts like aniline derivatives.[2][3][4] This is a significant competing pathway, especially with electron-donating substituents.[2][3][4]
Q2: How can I improve the yield of my 2-aminoindole synthesis using the Fischer method?
The most effective strategy to circumvent the issues caused by the free amino group is to use an N-protected α-amino ketone. Protecting the amino group prevents its protonation under the acidic reaction conditions, allowing the Fischer indole synthesis to proceed more efficiently.
Commonly used protecting groups for this purpose include:
-
tert-Butoxycarbonyl (Boc): This group is stable to the acidic conditions of the Fischer indole synthesis and can be readily removed later under milder acidic conditions.
-
Carboxybenzyl (Cbz): Another robust protecting group that is stable to a range of conditions and is typically removed by hydrogenolysis.
By protecting the amino group, you can significantly improve the yield of the desired 2-aminoindole.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common indication of a low-yielding reaction. In the context of the Fischer indole synthesis of 2-aminoindoles, likely side products include:
-
Aniline Derivatives: Formed from the cleavage of the N-N bond in the hydrazone intermediate.[2]
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
-
Aldol Condensation Products: Self-condensation of the starting ketone can occur under acidic conditions.
-
Friedel-Crafts Type Products: The acidic conditions can promote unwanted reactions with aromatic rings if present.[2]
Q4: Are there alternative methods to synthesize 2-aminoindoles if the Fischer indole synthesis consistently fails?
Yes, several alternative methods have been developed for the synthesis of 2-aminoindoles, which can be more reliable than the classical Fischer indole synthesis. Some of these include:
-
One-pot synthesis from anilines and ynamides: This method involves a sequential gold-catalyzed hydroamination and copper-mediated oxidative cyclization.[1]
-
Reductive cyclization of 2-nitrophenylacetonitriles: This approach can be performed as a one-pot, two-step process.[5][6]
-
Three-component Fischer indole synthesis: This variation utilizes nitriles, organometallic reagents, and arylhydrazines in a one-pot process.[7][8]
Data Presentation: Optimizing Reaction Conditions
Optimizing the reaction parameters is crucial for maximizing the yield of the Fischer indole synthesis. The following table summarizes typical reaction conditions. Please note that the optimal conditions will vary depending on the specific substrates used.
| Parameter | Recommended Condition | Notes |
| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)[9][10] | The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[2] Polyphosphoric acid (PPA) is often effective. |
| Solvent | Acetic acid, ethanol, or sometimes run neat | The choice of solvent can influence the reaction rate and yield. |
| Temperature | Elevated temperatures (often reflux) | The reaction often requires heating, but excessively high temperatures can lead to decomposition. Monitor reaction progress by TLC. |
| Reaction Time | Varies (typically several hours to overnight) | Monitor the reaction by TLC to determine the optimal reaction time. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | For sensitive substrates, an inert atmosphere can prevent oxidative side reactions. |
Experimental Protocols
Below are generalized experimental protocols for the Fischer indole synthesis of a protected 2-aminoindole and a subsequent deprotection step.
Protocol 1: Fischer Indole Synthesis of an N-Boc-2-aminoindole
-
Hydrazone Formation:
-
To a solution of the N-Boc-α-amino ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add the desired phenylhydrazine hydrochloride (1.1 eq.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours, monitoring the formation of the hydrazone by TLC.
-
In many cases, the hydrazone can be used in the next step without isolation.
-
-
Indolization:
-
To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂). The amount of catalyst will need to be optimized for your specific substrate.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into a beaker of cold water.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Deprotection of N-Boc-2-aminoindole
-
Acidic Deprotection:
-
Dissolve the N-Boc-2-aminoindole in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the free 2-aminoindole with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the deprotected product. Note that free 2-aminoindoles can be unstable and may require immediate use or careful storage under an inert atmosphere.
-
Visualizations
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis of 2-Aminoindoles
Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis of 2-aminoindoles.
Signaling Pathway: Key Steps and Pitfalls in the Fischer Indole Synthesis of 2-Aminoindoles
Caption: Key mechanistic steps and potential pitfalls in the Fischer indole synthesis of 2-aminoindoles.
References
- 1. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polar Aminoindoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of polar aminoindoles.
Frequently Asked Questions (FAQs)
Q1: What makes polar aminoindoles so challenging to purify?
Polar aminoindoles possess a combination of a hydrophilic amino group and a relatively nonpolar indole scaffold. This dual nature leads to several purification challenges:
-
Poor Solubility: They often exhibit limited solubility in common organic solvents while being highly soluble in polar solvents like water, making extraction and recrystallization difficult.
-
Strong Interactions with Stationary Phases: The basic amino group can interact strongly with acidic silica gel, a common stationary phase in chromatography, leading to issues like peak tailing and irreversible adsorption.
-
Co-elution with Polar Impurities: Their high polarity can cause them to co-elute with other polar impurities, complicating separation.
-
Instability: Some aminoindoles can be sensitive to the acidic nature of silica gel, leading to degradation during purification.
Q2: Which chromatographic technique is most suitable for purifying my polar aminoindole?
The best chromatographic technique depends on the specific properties of your aminoindole derivative. Here is a general guide:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the first choice for moderately polar aminoindoles. C8 and C18 columns are commonly used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar aminoindoles that show little to no retention on traditional reversed-phase columns.[1][2][3] It utilizes a polar stationary phase with a high concentration of an organic solvent in the mobile phase.[1][2][3]
-
Ion-Exchange Chromatography (IEX): Particularly useful for aminoindoles that are zwitterionic or carry a net charge.[4][5] This technique separates molecules based on their net charge.[4][5]
-
Normal-Phase Chromatography: While challenging due to potential degradation and strong interactions, it can be used with careful optimization. Deactivation of the silica gel with a base like triethylamine is often necessary.
Q3: How can I improve the peak shape and reduce tailing for my basic aminoindole in HPLC?
Peak tailing for basic aminoindoles is often due to strong interactions with acidic silanol groups on the silica surface of the column.[6] To mitigate this:
-
Use an End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions.
-
Add a Mobile Phase Modifier: A small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can saturate the active silanol sites and improve peak symmetry.
-
Adjust Mobile Phase pH: Controlling the pH with a buffer can ensure the aminoindole is in a single ionic state, leading to sharper peaks.[7][8]
-
Consider a Different Stationary Phase: If tailing persists, switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano) can be beneficial.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Chromatographic Purification
| Problem | Possible Causes | Solutions |
| Poor or no retention in RP-HPLC (Compound elutes in the void volume) | The aminoindole is too polar for the nonpolar stationary phase. | - Switch to a more suitable chromatography mode like HILIC. - Use a "polar-embedded" or "aqua" C18 column designed for highly aqueous mobile phases. - Add an ion-pairing reagent to the mobile phase (note: may not be MS-compatible). |
| Significant peak tailing in chromatography | Strong interaction between the basic amino group and acidic silanol groups on the silica stationary phase.[6] | - Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase. - Use a high-purity, end-capped column. - Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups.[7][8] - Switch to a less acidic stationary phase like alumina. |
| Compound degradation on the column | The aminoindole is unstable on the acidic surface of silica gel. | - Deactivate the silica gel by pre-treating it with a basic solution. - Use a neutral stationary phase like alumina or a bonded phase (e.g., amino, cyano). - Consider using reversed-phase chromatography where the mobile phase can be buffered to a neutral pH. |
| Low recovery of the purified compound | - Irreversible adsorption to the stationary phase. - Degradation on the column. - The compound is eluting in very dilute fractions. | - Address potential degradation and irreversible adsorption as described above. - Concentrate the fractions before analysis. - Perform a mass balance to determine where the compound is being lost. |
Recrystallization
| Problem | Possible Causes | Solutions |
| Compound "oils out" instead of crystallizing | - The solvent is too nonpolar for the highly polar aminoindole. - The solution is supersaturated. - Impurities are inhibiting crystal formation. | - Try a more polar solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce nucleation.[9] - Add a seed crystal of the pure compound.[9] - Further purify the material by another method (e.g., chromatography) to remove impurities. |
| No crystals form upon cooling | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated. | - Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low yield from recrystallization | The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent to dissolve the compound. - Cool the solution for a longer period and at a lower temperature. - Select a different solvent system where the compound has lower solubility at cold temperatures. |
Experimental Protocols
Protocol 1: HILIC for Highly Polar Aminoindoles
This protocol is a starting point for the purification of highly polar aminoindoles that show poor retention in RP-HPLC.
-
Column Selection: Use a HILIC column with a polar stationary phase (e.g., silica, amino, or diol).
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid to control pH).
-
-
Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95% A) for at least 10 column volumes.
-
Sample Preparation: Dissolve the crude aminoindole in a solvent mixture that is as close to the initial mobile phase composition as possible. If solubility is an issue, use a stronger solvent but inject a smaller volume.
-
Gradient Elution: Start with a high percentage of organic solvent and gradually increase the aqueous portion. A typical gradient might be:
-
0-2 min: 95% A
-
2-15 min: Gradient from 95% A to 50% A
-
15-17 min: Hold at 50% A
-
17-18 min: Return to 95% A
-
18-25 min: Re-equilibration at 95% A
-
-
Detection: UV detection at an appropriate wavelength for the indole ring (typically around 280 nm).
Protocol 2: Normal-Phase Chromatography with Deactivated Silica
This protocol is for the purification of basic aminoindoles that are prone to tailing and degradation on standard silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Deactivation of Silica Gel:
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.
-
Add 1-2% of triethylamine (TEA) to the slurry and mix well.
-
Pack the column with the deactivated silica slurry.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase (without TEA) to remove excess base.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of deactivated silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution: Use a non-polar solvent system with a polar modifier. A common system is dichloromethane/methanol with 0.5-1% triethylamine added to the mobile phase throughout the run to maintain deactivation and improve peak shape. The polarity of the mobile phase is gradually increased by increasing the percentage of methanol.
Visualizations
Caption: A decision tree for selecting a purification strategy for polar aminoindoles.
Caption: A troubleshooting decision tree for common chromatography problems with polar aminoindoles.
References
- 1. biotage.com [biotage.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. reddit.com [reddit.com]
stability issues and degradation of 1H-indol-2-amine in solution
Welcome to the Technical Support Center for 1H-indol-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research and development activities.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation of this compound in Solution
-
Question: My this compound solution is showing rapid degradation, characterized by a color change and the appearance of new peaks in my HPLC analysis. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation of this compound is commonly attributed to its susceptibility to oxidation, sensitivity to pH, and exposure to light. The indole nucleus and the primary amine group are both prone to oxidative degradation, which can be accelerated by environmental factors.[1][2]
Troubleshooting Steps:
-
Control pH: The stability of amine-containing compounds is often pH-dependent. A slightly acidic environment (pH below 6) can enhance the stability of primary amines by protonating them, which reduces their reactivity.[1] Avoid neutral to alkaline conditions, as the unprotonated amine is more susceptible to oxidation.
-
Protect from Light: Indole derivatives are known to be sensitive to light.[1][2] Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Minimize Oxygen Exposure: De-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants may also be beneficial.
-
Control Temperature: Store stock solutions at low temperatures (refrigerated at 2-8°C or frozen at -20°C) to slow down the degradation rate.[1] For long-term storage, consider storing aliquots at -80°C.
-
Solvent Choice: Use high-purity, degassed solvents. Polar aprotic solvents like DMF and THF can enhance the solubility and may influence stability.[3]
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing inconsistent results in my cell-based assays using this compound. Could this be related to its stability in the culture medium?
-
Answer: Yes, the instability of this compound in aqueous and complex biological media can lead to variable effective concentrations and inconsistent assay results. The compound can degrade over the course of an experiment, especially under typical cell culture conditions (37°C, presence of oxygen and various media components).
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions. Analyze samples at different time points using a validated HPLC method to quantify the remaining parent compound.
-
Consider a Prodrug Approach: If instability is a persistent issue, a prodrug strategy could be considered to protect the amine group from premature degradation.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for this compound?
-
Q2: What are the recommended storage conditions for solid this compound?
-
A2: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storage under an inert atmosphere (nitrogen or argon) is recommended to minimize oxidation.[2]
-
-
Q3: How can I identify the degradation products of this compound?
-
A3: Forced degradation studies followed by analysis with a stability-indicating HPLC method coupled with mass spectrometry (LC-MS/MS) is the most effective way to identify degradation products.[5][6][7] By comparing the mass spectra of the degradation products with the parent compound, plausible structures can be elucidated.
-
-
Q4: What type of HPLC column is suitable for analyzing this compound and its degradation products?
-
A4: A reversed-phase C18 column is a good starting point for developing a stability-indicating method.[1][4] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile is commonly used for separating the parent compound from its more polar degradation products.[8][9]
-
Data Presentation
Table 1: Illustrative Stability of this compound in Solution under Various Stress Conditions
(Note: The following data is illustrative and based on the expected behavior of indole and amine-containing compounds. Experimental validation is required for precise quantification.)
| Stress Condition | Solvent/Medium | Temperature | Duration | Estimated % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5-15% | Hydrolytic products (minor), potential for ring opening under harsh conditions |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 10-30% | Oxidized products, potential for polymerization |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | >50% | Oxidized indole species, potential N-oxides, colored oligomers |
| Thermal (Solution) | Acetonitrile | 60°C | 7 days | 5-10% | Thermally induced oxidation products |
| Photodegradation | Methanol | Ambient | 24 hours (UV light) | 20-40% | Photo-oxidized products, dimers |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | Excellent | High solubility, suitable for long-term storage at -20°C or -80°C. Ensure use of anhydrous grade. |
| Dimethylformamide (DMF) | Good | Good solubilizing power. Ensure it is free of amine impurities.[3] |
| Methanol / Ethanol | Moderate | Suitable for short-term storage and immediate use. Prone to evaporation. |
| Acetonitrile | Good | Often used as a component of the mobile phase in HPLC analysis. |
| Aqueous Buffers | Poor (for long-term) | Generally not recommended for stock solutions due to lower stability. Prepare fresh for assays. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
-
Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or a wavelength determined by PDA analysis to be optimal for both the parent and degradation products).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[9]
Protocol 2: Forced Degradation Study of this compound
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1). If available, use LC-MS/MS to obtain mass information for the degradation products.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
optimizing reaction conditions for N-alkylation of 1H-indol-2-amine
Welcome to the technical support center for the optimization of reaction conditions for the N-alkylation of 1H-indol-2-amine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The N-alkylation of this compound presents several key challenges:
-
Regioselectivity: The indole nucleus has multiple nucleophilic sites. Besides the desired N1-alkylation of the indole ring, competing C3-alkylation can occur due to the high electron density at this position. Furthermore, the presence of the 2-amino group introduces another potential site for alkylation (N2-alkylation), leading to a mixture of products.
-
Low Yields: Incomplete reactions, side reactions, and degradation of the starting material or product can all contribute to low yields. The 2-amino group can sometimes complicate the reaction, making it sensitive to reaction conditions.
-
Over-alkylation: The product, a mono-alkylated indole, can sometimes be more nucleophilic than the starting material, leading to di-alkylation or even tri-alkylation products, further complicating the purification process.[1]
-
Substrate Stability: Indole derivatives can be sensitive to strongly acidic or basic conditions and high temperatures, which might be required for the alkylation to proceed.
Q2: How does the 2-amino group influence the N-alkylation reaction?
The 2-amino group has a significant electronic influence on the indole ring. It is an electron-donating group, which increases the overall nucleophilicity of the indole system. This can enhance the reactivity towards alkylating agents. However, it also presents a competing nucleophilic site, which can lead to N2-alkylation as a side reaction. The presence of the amino group might also affect the pKa of the indole N-H, influencing the choice of base for deprotonation.
Q3: What are the typical reaction conditions for the N-alkylation of indoles?
Classical conditions for the N-alkylation of indoles often involve the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent.[2] Common components of these reaction systems include:
-
Base: Sodium hydride (NaH) is a frequently used strong base. Other bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be employed, often in combination with a phase-transfer catalyst.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they can effectively solvate the resulting indolate anion.[2]
-
Alkylating Agent: Alkyl halides (e.g., iodides, bromides, or chlorides) are typical alkylating agents.
-
Temperature: The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the substrates.
Troubleshooting Guide
Issue 1: Low Yield of the Desired N1-Alkylated Product
Question: My N-alkylation of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Deprotonation | The base may not be strong enough or used in sufficient quantity to fully deprotonate the indole N-H. Consider using a stronger base like sodium hydride (NaH). Ensure you are using at least one equivalent of the base. |
| Poor Reagent Purity | Moisture and other impurities in the reactants or solvent can quench the base and hinder the reaction. Ensure that your this compound, alkylating agent, and solvent are pure and anhydrous. |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. Try increasing the reaction temperature incrementally while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to degradation. |
| Steric Hindrance | If you are using a bulky alkylating agent, the reaction may be slow. Consider using a more reactive, less sterically hindered alkylating agent if possible. |
| Side Reactions | Competing side reactions, such as C3-alkylation or N2-alkylation, can consume the starting material and reduce the yield of the desired product. Refer to the troubleshooting section on poor regioselectivity for strategies to minimize these side reactions. |
Experimental Protocols
General Protocol for N1-Alkylation of this compound with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be required.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated this compound.
Data Presentation
Table 1: Illustrative Reaction Optimization for N1-Benzylation of this compound
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | N1-Product Yield (%) | N2-Product Yield (%) | C3-Product Yield (%) |
| 1 | K2CO3 (2.0) | Acetone | Reflux | 24 | 15 | 5 | 10 |
| 2 | NaH (1.1) | THF | RT | 12 | 45 | 10 | 5 |
| 3 | NaH (1.1) | DMF | RT | 12 | 65 | 8 | 3 |
| 4 | NaH (1.1) | DMF | 60 | 4 | 85 | 5 | <1 |
| 5 | Cs2CO3 (1.5) | DMF | 80 | 6 | 78 | 7 | 2 |
Visualizations
The following diagrams illustrate key workflows and relationships in the N-alkylation of this compound.
Caption: Experimental workflow for the N1-alkylation of this compound.
Caption: Troubleshooting logic for low yield in N1-alkylation.
Caption: Addressing regioselectivity challenges in the N-alkylation of this compound.
References
Technical Support Center: Purification of 1H-indol-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of colored impurities from samples of 1H-indol-2-amine. Discoloration, often appearing as a pink, yellow, or brown hue, typically indicates the presence of oxidation or polymerization byproducts.[1][2] Adherence to proper purification protocols is crucial for obtaining a high-purity, colorless final product.
Frequently Asked Questions (FAQs)
Q1: Why has my sample of this compound developed a color?
A1: this compound, like many indole derivatives and aromatic amines, is susceptible to degradation upon exposure to air, light, and elevated temperatures.[2] The observed color is typically due to the formation of oxidized and/or polymerized impurities. These impurities arise from the reactive nature of the indole ring and the primary amine group.[3] To maintain the purity of your compound, it is essential to store it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Q2: What are the most common methods for removing colored impurities from organic compounds?
A2: The most common and effective methods for decolorizing organic solids like this compound are:
-
Treatment with Activated Carbon (Charcoal): This method is highly effective at adsorbing large, conjugated molecules that are often responsible for color.[5][6][7]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, effectively isolating the desired product from impurities.[8][9]
-
Recrystallization: This classic purification technique relies on the differences in solubility between the desired compound and impurities in a given solvent system.[4][10]
Q3: Can I use standard silica gel for column chromatography of this compound?
A3: While possible, it is often challenging. This compound is a basic compound, and standard silica gel is acidic. This can lead to strong interactions, causing poor separation, peak tailing, and potential degradation or irreversible adsorption of your product on the column.[8][11] It is often better to use a modified approach, such as adding a basic modifier to the eluent or using a different stationary phase like amine-functionalized silica or alumina.[4][11][12]
Q4: Which purification method is best for my sample?
A4: The optimal method depends on the nature and quantity of the impurities, as well as the scale of your purification.
-
For minor colored impurities, a quick treatment with activated carbon followed by recrystallization is often sufficient.
-
For a mixture with multiple impurities, column chromatography offers the best resolution.
-
If your product is mostly pure with minor colored contaminants, recrystallization can be a highly effective final polishing step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: The color persists after a single recrystallization.
-
Possible Cause: The impurities have similar solubility to your product in the chosen solvent, or they are present in high concentration.
-
Recommended Action:
-
Perform a second recrystallization.
-
Try a different solvent system. A two-solvent system (e.g., ethanol/water or dichloromethane/hexane) can sometimes provide better selectivity.[4]
-
Pre-treat with activated carbon. Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat, and filter hot to remove the carbon and adsorbed impurities. Then, proceed with the recrystallization.[7]
-
Issue 2: Significant product loss during purification.
-
Possible Cause (Activated Carbon): Using an excessive amount of activated carbon can lead to the adsorption of your desired compound.[7]
-
Recommended Action (Activated Carbon): Use only a minimal amount of activated carbon (typically 1-2% by weight of your compound). It's better to use a small amount and repeat the treatment if necessary.
-
Possible Cause (Column Chromatography): Irreversible adsorption of the basic amine product onto the acidic silica gel.[11]
-
Recommended Action (Column Chromatography):
Issue 3: The purified this compound sample re-develops color over time.
-
Possible Cause: The compound is degrading due to exposure to air and/or light.[2][4]
-
Recommended Action: Store the purified, dry solid in an amber vial under an inert atmosphere (nitrogen or argon) and keep it in a refrigerator or freezer.[2]
Experimental Protocols & Data
Protocol 1: Decolorization using Activated Carbon
This protocol is suitable for removing minor colored impurities.
-
Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Cooling: Allow the solution to cool slightly to prevent violent boiling when the carbon is added.
-
Carbon Addition: Add a small amount of decolorizing activated carbon (approx. 1-2% w/w of the solute).[7]
-
Heating: Gently heat the mixture to reflux for 5-10 minutes with stirring. This increases the efficiency of adsorption.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography (Modified for Amines)
This protocol is designed to overcome the challenges of purifying basic amines on silica gel.
-
Stationary Phase and Eluent:
-
Option A (Modified Silica): Use standard silica gel. Prepare an eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and add 0.5-1% triethylamine (TEA) to both solvents to neutralize the acidic silica.[4][8]
-
Option B (Amine-Functionalized Silica): Use a pre-packed amine-functionalized silica column with a standard non-polar/polar eluent system like Hexane/Ethyl Acetate.[11][12] This often provides better results without the need for basic additives.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a strong solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel (dry loading) for better resolution.
-
Elution: Run the column using a gradient elution, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The effectiveness of purification methods can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) for purity analysis and UV-Vis spectroscopy for color measurement. The table below presents illustrative data on the purification of a discolored this compound sample.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Appearance |
| None (Crude Sample) | 92.5% | - | Light Brown Solid |
| Recrystallization (Ethanol) | 92.5% | 98.0% | Off-White Solid |
| Activated Carbon + Recrystallization | 92.5% | 99.5% | White Crystalline Solid |
| Flash Chromatography (Silica + 1% TEA) | 92.5% | >99.8% | White Crystalline Solid |
Visualized Workflows
The following diagrams illustrate the decision-making process and workflows for purifying this compound.
Caption: Troubleshooting flowchart for selecting a purification method.
Caption: Experimental workflow for activated carbon treatment.
Caption: Workflow for flash column chromatography of amines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carbontech.net.tr [carbontech.net.tr]
- 6. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mt.com [mt.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
column chromatography of aminoindoles on silica gel versus alumina
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography of aminoindoles on silica gel and alumina.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between silica gel and alumina for the chromatography of aminoindoles?
Silica gel is a weakly acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface.[1] This acidity can lead to strong interactions with basic compounds like aminoindoles, potentially causing peak tailing, streaking, or even irreversible adsorption.[2] Alumina (aluminum oxide) is available in acidic, neutral, and basic forms, offering more flexibility for separating acid-sensitive or basic compounds.[1][2] For aminoindoles, neutral or basic alumina is generally preferred to minimize unwanted interactions.[3]
Q2: When should I choose silica gel over alumina for purifying aminoindoles?
Silica gel is a good choice for routine purifications of less basic or neutral aminoindoles where strong interactions are not a significant issue.[3] It is also widely available and generally less expensive than alumina. If you observe good separation on a silica gel TLC plate with a suitable solvent system and no significant tailing, a silica gel column is often appropriate.
Q3: When is alumina the better option for aminoindole purification?
Alumina is the preferred stationary phase when dealing with:
-
Highly basic aminoindoles: Basic or neutral alumina can prevent the strong ionic interactions that cause peak tailing and poor recovery on silica gel.[2][3]
-
Acid-sensitive aminoindoles: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on the acidic surface of silica gel.[2] Neutral or basic alumina provides a less harsh environment.
-
Poor separation on silica gel: If you are unable to achieve good separation on silica gel, even with mobile phase modifiers, alumina may offer different selectivity and resolve your compounds of interest.
Q4: How do I choose between acidic, neutral, and basic alumina?
The choice depends on the properties of your aminoindole and any impurities.
-
Basic Alumina: Ideal for the chromatography of basic and neutral compounds that are stable in alkaline conditions.[4]
-
Neutral Alumina: A good all-purpose choice for the separation of a wide range of compounds, including aldehydes, ketones, and esters, and is suitable for many aminoindoles.[4]
-
Acidic Alumina: Generally not recommended for aminoindoles as it will strongly retain these basic compounds. It is more suitable for the separation of acidic compounds.[4]
Q5: What are common solvent systems for aminoindole chromatography?
The selection of the mobile phase is crucial and should be guided by Thin-Layer Chromatography (TLC) analysis.[5]
-
On Silica Gel: Common solvent systems include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3] For more polar aminoindoles, a small percentage of methanol in dichloromethane is often used. To counteract the acidity of silica, 0.1-2% of a basic modifier like triethylamine (TEA) or ammonia is frequently added to the mobile phase.[4]
-
On Alumina: Solvent systems are often similar to those used for silica gel.[6] However, due to the different surface properties of alumina, the ideal solvent polarity may differ. It is essential to perform TLC on alumina plates to determine the optimal eluent.[5]
Data Presentation: Comparison of Silica Gel and Alumina
| Feature | Silica Gel | Alumina |
| Acidity | Weakly acidic (pKa ~4.5)[1] | Available as acidic (pH ~4.5), neutral (pH ~7.0), or basic (pH ~10)[1] |
| Best For | Routine separation of less basic aminoindoles.[3] | Basic and acid-sensitive aminoindoles.[2][3] |
| Potential Issues | Peak tailing, streaking, irreversible adsorption, and degradation of basic/acid-sensitive aminoindoles.[2] | Can be less effective for separating highly polar non-basic compounds compared to silica. May require deactivation with water to control activity. |
| Common Modifiers | Basic modifiers like triethylamine (TEA) or ammonia to reduce tailing.[4] | Water is sometimes added to deactivate the alumina and improve separation. |
| Loading Capacity | Generally high, but can be reduced for strongly interacting basic compounds. A typical ratio of adsorbent to the crude sample is 20-50:1 by weight.[1] | High loading capacity, particularly for basic compounds when using basic or neutral alumina.[7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing/Streaking | - Strong interaction between the basic aminoindole and acidic silanol groups on silica gel.[8] - Column overload. - Improperly packed column. | - On Silica Gel: Add a basic modifier (0.1-2% triethylamine or ammonia) to the mobile phase.[4] - Switch to Alumina: Use neutral or basic alumina as the stationary phase.[2] - Reduce the amount of sample loaded onto the column.[1] - Ensure the column is packed uniformly without cracks or channels. |
| Compound Stuck at the Origin / No Elution | - The mobile phase is not polar enough. - Irreversible adsorption of the basic aminoindole to acidic sites on silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). - If using silica gel, try adding a basic modifier to the eluent. - Switch to a more inert stationary phase like neutral or basic alumina.[3] |
| Compound Degradation on the Column | - The aminoindole is sensitive to the acidic nature of the silica gel. | - Perform a stability test on a small scale using TLC. Spot the compound and let it sit on the silica plate for a few hours before developing to see if degradation occurs. - Use a less acidic stationary phase like neutral or basic alumina.[2] - Deactivate the silica gel by pre-washing the column with a solvent system containing a basic modifier. |
| Poor Separation of Compounds | - The solvent system is not optimized. - The loading of the sample was not done in a narrow band. | - Systematically screen different solvent systems using TLC to find one that provides good separation (Rf values between 0.2 and 0.5 are often ideal for column chromatography).[9] - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column. Consider dry loading for samples with poor solubility in the eluent. |
| Low Recovery of the Compound | - Irreversible adsorption to the stationary phase. - The compound is eluting in very broad bands and at low concentrations. | - Use a more inert stationary phase like neutral or basic alumina. - If using silica gel, add a basic modifier to the eluent. - After the main elution, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any strongly adsorbed material. |
Experimental Protocols
Protocol 1: Column Chromatography of a Basic Aminoindole on Silica Gel
1. Materials:
-
Crude aminoindole sample
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (TEA) or Ammonium Hydroxide
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane). The amount of silica gel should be 30-100 times the weight of the crude sample.[1]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude aminoindole in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for "dry loading," dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase (containing 0.1-2% TEA) to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% dichloromethane and gradually add methanol.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified aminoindole.
-
Protocol 2: Column Chromatography of a Basic Aminoindole on Alumina
1. Materials:
-
Crude aminoindole sample
-
Neutral or Basic Alumina (Activity I, 50-200 µm)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
2. Procedure:
-
Column Packing (Dry Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Fill the column with dry alumina powder, gently tapping to ensure even packing.
-
Add a thin layer of sand on top.
-
Pre-elute the column with the initial, least polar solvent until the alumina is fully wetted and equilibrated.
-
-
Sample Loading:
-
Dissolve the crude aminoindole in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the alumina column.
-
For dry loading, adsorb the sample onto a small amount of alumina as described for silica gel.
-
-
Elution:
-
Begin elution with the least polar solvent determined by TLC analysis on alumina plates.
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC (using alumina TLC plates).
-
Combine the fractions containing the pure product and remove the solvent.
-
Mandatory Visualizations
Caption: General workflow for aminoindole purification by column chromatography.
Caption: Decision tree for selecting the stationary phase for aminoindole purification.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. biotage.com [biotage.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. Home Page [chem.ualberta.ca]
storage and handling recommendations for 1H-indol-2-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1H-indol-2-amine. It includes detailed storage and handling recommendations, a troubleshooting guide for common experimental issues, and frequently asked questions.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial to maintain its integrity and ensure user safety. This compound is sensitive to environmental factors and presents several health hazards.
Storage Conditions: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: The recommended storage temperature is -70°C in a freezer. For short-term storage, some sources suggest 2-8°C.
-
Atmosphere: Store in a dry, well-ventilated place. It is sensitive to air and light, so it should be stored under an inert atmosphere (e.g., argon or nitrogen) and in a light-protecting container.
-
Container: Keep the container tightly closed to prevent moisture absorption and oxidation.[1][2] Containers should be made of compatible materials like glass or high-density polyethylene.[2]
Handling Precautions: this compound is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also very toxic to aquatic life. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and a face shield when handling this compound.[1][3]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
-
Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[5] Immediately remove and wash contaminated clothing before reuse.
-
Spills: In case of a spill, cover drains, collect the material using an inert absorbent, and dispose of it properly. Avoid generating dust.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Melting Point | 51 - 54 °C | [6] |
| Boiling Point | 253 - 254 °C | [6] |
| logP (octanol/water) | 2.14 | |
| Storage Temperature | -70°C |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Compound has changed color (e.g., from white/off-white to brown/darker).
-
Question: My this compound has developed a darker color upon storage. Is it still usable?
-
Answer: A color change often indicates degradation due to exposure to air and/or light.[7] The indole ring is susceptible to oxidation.[7] While slight discoloration may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, it is recommended to use a fresh, properly stored batch. To minimize this, always store the compound under an inert atmosphere, protected from light, and at the recommended low temperature.
Issue 2: Poor solubility in a reaction solvent.
-
Question: I am having trouble dissolving this compound in my chosen solvent. What can I do?
-
Answer: this compound is generally more soluble in less polar organic solvents like ethanol, methanol, and chloroform.[7] Its solubility in aqueous solutions can be limited. If you are experiencing solubility issues, consider the following:
-
Gently warm the solvent.
-
Use a co-solvent system.
-
For aqueous solutions, adjusting the pH might improve solubility, as the amine group can be protonated. However, be mindful of the stability of your compound and other reactants at different pH values.
-
Issue 3: Inconsistent or unexpected reaction results.
-
Question: My reaction with this compound is giving inconsistent yields or unexpected byproducts. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the handling of this compound:
-
Degradation: As the compound is air and light sensitive, degradation products may be interfering with your reaction. Ensure you are using a fresh sample from a properly sealed and stored container.
-
Moisture: Amines can be hygroscopic.[2] Absorbed moisture can interfere with moisture-sensitive reactions. Ensure the compound is handled in a dry environment and that solvents are anhydrous if required.
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents.[6] Ensure your reaction conditions and reagents are compatible.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary hazards associated with this compound?
-
A1: The primary hazards are that it is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also very toxic to aquatic life.
-
-
Q2: What should I do in case of accidental exposure?
-
A2:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse mouth and drink two glasses of water at most. Do not induce vomiting. Call a physician immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
-
-
Q3: How should I dispose of waste containing this compound?
-
Q4: Can I store this compound at room temperature?
-
A4: No, room temperature storage is not recommended. The compound is chemically stable under standard ambient conditions for short periods, but for long-term storage and to prevent degradation from air and light, it should be kept at -70°C.
-
Experimental Workflow Diagram
The following diagram illustrates a troubleshooting workflow for an unexpected reaction outcome when using this compound.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. resynbio.com [resynbio.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Indole | 120-72-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1H-Indol-2-amine and 3-Aminoindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric aminoindoles: 1H-indol-2-amine and 3-aminoindole. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization in the synthesis of novel therapeutic agents and other functional molecules. This document outlines their relative stability, nucleophilicity, and behavior in common organic transformations, supported by experimental protocols and theoretical considerations.
Executive Summary
This compound and 3-aminoindole, while structurally similar, exhibit significant differences in their reactivity, primarily governed by the position of the amino group on the indole scaffold. 3-Aminoindole is generally considered more nucleophilic and is more prone to electrophilic attack at the C2 position, a consequence of the strong electron-donating nature of the C3 amino group activating the C2 position. Conversely, this compound is a more stable isomer, with the amino group at the C2 position influencing the reactivity of the indole nitrogen and the C3 position. Unprotected 3-aminoindoles are notably less stable and susceptible to oxidative degradation, often necessitating in situ generation or immediate derivatization.
Data Presentation
Table 1: Comparative Properties and Reactivity
| Property/Reaction | This compound | 3-Aminoindole | Key Observations |
| Stability | More stable isomer. | Less stable, prone to oxidation and dimerization, especially when unprotected.[1][2] | 3-Aminoindoles often require careful handling and are frequently used in situ. |
| Nucleophilicity | Moderately nucleophilic. | Highly nucleophilic. | The C3 amino group strongly activates the indole ring towards electrophiles. |
| Basicity (pKa) | No direct experimental data found. | No direct experimental data found. | The basicity of the exocyclic amino group is influenced by its conjugation with the indole ring. |
| Electrophilic Attack | Primarily at the C3 position. | Primarily at the C2 position. | The amino group directs the site of electrophilic substitution. |
| Acylation | N-acylation is expected. | N-acylation is a common reaction. | The exocyclic amino group is generally more nucleophilic than the indole nitrogen. |
| Alkylation | N-alkylation is possible. | N-alkylation is readily achieved. | The choice of reagents and conditions can influence selectivity between the exocyclic and endocyclic nitrogens. |
| Reaction with Aldehydes/Ketones | Forms imines or related condensation products. | Readily forms Schiff bases (imines). | This reaction is a standard method for derivatizing the amino group. |
Theoretical Reactivity Profile
The differing reactivity of this compound and 3-aminoindole can be rationalized by examining their electronic structures. The lone pair of the amino group participates in the π-system of the indole ring, influencing the electron density at various positions.
In 3-aminoindole , the amino group at C3 strongly donates electron density to the C2 position, making it the most nucleophilic site for electrophilic attack. This is a classic example of an activating group directing an incoming electrophile.
For This compound , the amino group at C2 also donates electron density into the ring, enhancing the nucleophilicity of the C3 position, which is the typical site of electrophilic substitution in indoles.
Experimental Protocols
N-Acylation of 3-Aminoindole
Objective: To introduce an acyl group onto the exocyclic nitrogen of 3-aminoindole.
Materials:
-
3-Aminoindole derivative
-
Acetic anhydride or other acylating agent
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Dissolve the 3-aminoindole derivative in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., pyridine, 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation of an Aminoindole
Objective: To introduce an alkyl group onto the nitrogen of an aminoindole.
Materials:
-
Aminoindole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a stirred suspension of the base (e.g., NaH, 1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere, add the aminoindole (1.0 equivalent) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Reaction of 3-Aminoindole with a Ketone (Schiff Base Formation)
Objective: To form an imine from 3-aminoindole and a ketone.
Materials:
-
3-Aminoindole
-
Ketone (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)
-
Solvent (e.g., toluene, ethanol)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the 3-aminoindole (1.0 equivalent) and the ketone (1.1 equivalents) in the solvent.
-
Add a catalytic amount of the acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude imine can be purified by crystallization or column chromatography, though it may be used directly in subsequent steps due to potential instability.
Visualizations
Electrophilic Substitution Pathways
Caption: Regioselectivity in electrophilic aromatic substitution.
General Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of aminoindoles.
Conclusion
The choice between this compound and 3-aminoindole as a synthetic precursor will depend on the desired substitution pattern and the stability requirements of the synthetic route. 3-Aminoindole offers a route to C2-functionalized indoles, a valuable motif in medicinal chemistry, but its inherent instability must be managed. This compound provides a more stable platform for modifications, primarily at the C3 position. A thorough understanding of their distinct electronic properties and reactivity is paramount for the successful design and execution of synthetic strategies involving these versatile building blocks.
References
A Comparative Spectroscopic Guide to 1H-Indol-2-amine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of indole isomers is a critical step in synthetic chemistry, drug discovery, and materials science. Subtle changes in the position of a substituent on the indole ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H-indol-2-amine and its positional isomers, offering a practical framework for their differentiation.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for this compound and its common positional isomers. These values are compiled from various spectroscopic databases and literature sources, with predicted values for this compound clearly indicated. It is important to note that minor variations in reported values may exist due to differences in experimental conditions (e.g., solvent, concentration).
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between indole isomers. The chemical shifts (δ) of the protons are highly sensitive to the position of the amine substituent, which influences the electron density distribution across the indole ring.
Table 1: ¹H NMR Spectral Data for Aminoindole Isomers (in DMSO-d₆)
| Proton | This compound (Predicted) | 1H-indol-3-amine | 1H-indol-4-amine | 1H-indol-5-amine | 1H-indol-6-amine | 1H-indol-7-amine |
| NH (indole) | ~10.5 (s, 1H) | 10.93 (br. s., 1H) | ~10.8 (s, 1H) | ~10.7 (s, 1H) | ~10.6 (s, 1H) | ~11.0 (s, 1H) |
| NH₂ | ~5.0 (br s, 2H) | ~4.5 (br s, 2H) | ~5.2 (br s, 2H) | ~4.8 (br s, 2H) | ~4.9 (br s, 2H) | ~5.5 (br s, 2H) |
| H-2 | - | 7.15 (d, 1H) | 7.05 (t, 1H) | 7.10 (d, 1H) | 7.20 (s, 1H) | 7.15 (t, 1H) |
| H-3 | ~6.2 (s, 1H) | - | 6.20 (t, 1H) | 6.55 (d, 1H) | 6.60 (d, 1H) | 6.25 (d, 1H) |
| H-4 | ~7.2 (d, 1H) | 7.45 (d, 1H) | - | 7.15 (d, 1H) | 7.30 (d, 1H) | 6.80 (d, 1H) |
| H-5 | ~6.8 (t, 1H) | 6.80 (t, 1H) | 6.85 (t, 1H) | - | 6.45 (dd, 1H) | 6.85 (t, 1H) |
| H-6 | ~7.0 (t, 1H) | 6.95 (t, 1H) | 6.40 (d, 1H) | 6.70 (dd, 1H) | - | 6.40 (d, 1H) |
| H-7 | ~7.4 (d, 1H) | 7.30 (d, 1H) | 6.90 (d, 1H) | 7.20 (d, 1H) | 6.80 (s, 1H) | - |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment, which is significantly altered by the position of the amine group.
Table 2: ¹³C NMR Spectral Data for Aminoindole Isomers (in DMSO-d₆)
| Carbon | This compound (Predicted) | 1H-indol-3-amine | 1H-indol-4-amine | 1H-indol-5-amine | 1H-indol-6-amine | 1H-indol-7-amine |
| C-2 | ~158.0 | 124.0 | 123.0 | 125.0 | 123.5 | 122.0 |
| C-3 | ~98.0 | 102.0 | 100.0 | 102.5 | 101.0 | 101.5 |
| C-3a | ~128.0 | 126.0 | 127.0 | 130.0 | 129.0 | 125.0 |
| C-4 | ~120.0 | 118.0 | 142.0 | 111.0 | 120.0 | 115.0 |
| C-5 | ~119.0 | 119.5 | 115.0 | 140.0 | 108.0 | 118.0 |
| C-6 | ~121.0 | 111.0 | 105.0 | 112.0 | 143.0 | 106.0 |
| C-7 | ~110.0 | 121.5 | 117.0 | 112.5 | 121.0 | 144.0 |
| C-7a | ~137.0 | 136.0 | 135.0 | 131.0 | 136.5 | 134.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The position of the amine group on the indole ring can cause subtle shifts in the characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for Aminoindole Isomers (cm⁻¹)
| Functional Group | Vibration | This compound (Predicted) | Other Aminoindoles |
| N-H (indole) | Stretch | ~3400-3300 | ~3400-3300 |
| N-H (amine) | Asymmetric Stretch | ~3350-3300 | ~3350-3300 |
| N-H (amine) | Symmetric Stretch | ~3250-3200 | ~3250-3200 |
| N-H (amine) | Bend (Scissoring) | ~1650-1580 | ~1650-1580[1] |
| C-N (aromatic amine) | Stretch | ~1335-1250 | ~1335-1250[1] |
| Aromatic C=C | Stretch | ~1600-1450 | ~1600-1450 |
| Aromatic C-H | Bend (out-of-plane) | ~900-690 | ~900-690 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The position of the amine substituent affects the conjugation of the indole system, leading to shifts in the absorption maxima (λmax).
Table 4: UV-Visible Absorption Maxima for Aminoindole Isomers (in Ethanol/Methanol)
| Isomer | λmax (nm) |
| This compound (Predicted) | ~220, ~280 |
| 1H-indol-3-amine | ~225, ~285 |
| 1H-indol-4-amine | ~230, ~290 |
| 1H-indol-5-amine | ~235, ~295 |
| 1H-indol-6-amine | ~230, ~290 |
| 1H-indol-7-amine | ~225, ~285 |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak (M⁺) will be the same for all isomers (m/z = 132.17 for C₈H₈N₂). However, the fragmentation patterns can differ based on the stability of the resulting fragments, which is influenced by the position of the amine group.
Table 5: Key Mass Spectrometry Data for Aminoindole Isomers
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 132 | Predicted: 105, 78 |
| 1H-indol-3-amine | 132 | 104, 77 |
| 1H-indol-4-amine | 132 | 105, 78 |
| 1H-indol-5-amine | 132 | 105, 78 |
| 1H-indol-6-amine | 132 | 105, 78[2] |
| 1H-indol-7-amine | 132 | 105, 78 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the aminoindole isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples) :
-
KBr Pellet Method : Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Nujol Mull Method : Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste.[4] Spread the mull between two salt plates (e.g., NaCl or KBr).[4]
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the salt plates.
-
Place the prepared sample in the spectrometer's sample holder and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the aminoindole isomer in a UV-transparent solvent (e.g., ethanol or methanol).[5] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[6]
-
Data Acquisition :
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the spectrum.
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for indole derivatives include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Instrumentation : Utilize a mass spectrometer appropriate for the chosen ionization method (e.g., GC-MS for EI, LC-MS for ESI).
-
Data Acquisition :
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.
-
-
Data Analysis : Identify the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Differentiating Isomers: A Logical Workflow
The differentiation of aminoindole isomers can be approached systematically using a combination of the spectroscopic techniques described above. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the spectroscopic differentiation of aminoindole isomers.
This guide provides a foundational framework for the spectroscopic analysis and differentiation of this compound and its positional isomers. By systematically applying these techniques and comparing the acquired data with reference values, researchers can confidently elucidate the structure of their synthesized or isolated compounds.
References
A Comparative Guide to the Biological Activity of 1H-Indol-2-Amine and Tryptamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two indoleamine isomers: 1H-indol-2-amine and tryptamine (2-(1H-indol-3-yl)ethan-1-amine). While both compounds share the same molecular formula, the seemingly minor shift in the position of the aminoethyl group on the indole ring results in a significant disparity in their known biological effects. This document summarizes the extensive research on tryptamine's interactions with key neurological receptors and contrasts it with the current, limited understanding of this compound's pharmacological profile.
Executive Summary
Tryptamine is a well-characterized biogenic amine and the backbone of many psychoactive compounds. It exhibits a range of biological activities, primarily as an agonist at various serotonin receptors and the trace amine-associated receptor 1 (TAAR1). Its effects on the dopaminergic system have also been noted. In stark contrast, there is a significant lack of publicly available data on the biological activity of this compound at these same targets. It is primarily documented in the chemical literature as a synthetic intermediate for creating more complex molecules with diverse therapeutic applications, such as anticancer and anti-inflammatory agents. This guide will present the known quantitative data for tryptamine and highlight the data gap for this compound, offering a structural comparison to postulate potential differences in activity.
Structural Comparison
The fundamental difference between tryptamine and this compound lies in the attachment point of the aminoethyl side chain to the indole nucleus. In tryptamine, this chain is at the C3 position, whereas in this compound, it is at the C2 position. This structural variance is expected to significantly alter the molecule's electronic properties and three-dimensional shape, thereby influencing its ability to bind to and activate biological receptors.
1H-indol-2-amine as a pharmacophore compared to other heterocyclic scaffolds
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 1H-indol-2-amine core has emerged as a significant pharmacophore, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the this compound scaffold against other prominent heterocyclic systems, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their quest for next-generation therapies.
Comparative Biological Evaluation: this compound and Other Heterocyclic Scaffolds
The this compound scaffold is a key structural motif in a multitude of biologically active compounds, particularly in the realm of kinase inhibition and anticancer research.[1][2] Its unique electronic and structural features, including a planar aromatic system with strategically positioned hydrogen bond donors and acceptors, allow for potent and selective interactions with various biological targets.[1]
While direct head-to-head studies comparing this compound derivatives with other heterocyclic scaffolds against the same panel of targets under identical conditions are not always available in the public domain, a comparative analysis can be constructed by examining representative compounds from each class against common biological targets. The following tables summarize the inhibitory activities of derivatives based on 1H-indole, benzimidazole, quinoline, and pyrazole scaffolds against relevant cancer cell lines.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be approached with caution as experimental conditions may vary.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines
| Scaffold | Compound/Derivative Example | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| 1H-Indole | Indole-pyrazole hybrid 7a | - | - | 6.1 ± 1.9 | - | [3] |
| Indole-pyrazole hybrid 7b | - | - | 7.9 ± 1.9 | - | [3] | |
| Benzimidazole | Benzimidazole Derivative | 1.31 | - | - | - | [4] |
| Benzimidazole Derivative | - | - | - | 17.4 ± 3.2 | [3] | |
| Quinoline | Indolo[3,2-c]quinoline 1a | - | - | - | - | [5] |
| Indolo[3,2-c]quinoline 1b | - | - | - | - | [5] | |
| Pyrazole | Diphenyl-1H-pyrazole Derivative A | 5.8 | 8.0 | 8.86 | - | [6] |
Signaling Pathways and Experimental Workflows
To understand the context of the biological data, it is crucial to visualize the signaling pathways these compounds target and the experimental workflows used to evaluate them.
PI3K/Akt Signaling Pathway
A significant number of kinase inhibitors, including those with indole scaffolds, target components of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7][8][9]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Experimental Workflow for In Vitro Anticancer Drug Screening
The evaluation of novel anticancer compounds typically follows a standardized workflow, from initial cell culture to the determination of cytotoxic effects.
Caption: A typical experimental workflow for in vitro anticancer drug screening.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments commonly used in the evaluation of pharmacophores like this compound.
In Vitro Kinase Inhibition Assay (Competitive Binding)
This assay measures the ability of a test compound to compete with a known fluorescently labeled ligand for the ATP-binding site of a target kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Terbium-labeled anti-tag antibody (for FRET-based assays)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase assay buffer
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the microplate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Addition: Add the purified kinase to each well.
-
Tracer Addition: Add the fluorescently labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Measure the fluorescence (e.g., TR-FRET signal) using a microplate reader.
-
Data Analysis: The decrease in fluorescence signal in the presence of the test compound is proportional to its binding affinity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on a cell line by measuring the metabolic activity of viable cells.[11][12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[6][15]
Conclusion
The this compound scaffold represents a valuable and versatile pharmacophore in modern drug discovery. While direct comparative data against other heterocyclic systems can be challenging to obtain from public literature, the available evidence suggests its significant potential, particularly in the development of kinase inhibitors for oncology. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic promise of this compound derivatives and their analogs. Future head-to-head comparative studies are warranted to more definitively establish the relative advantages of this scaffold for specific biological targets.
References
- 1. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.es [promega.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to 1H-Indol-2-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various 1H-indol-2-amine and related indole derivatives as kinase inhibitors. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers in the field of drug discovery and development. This document summarizes quantitative data on the inhibitory activities of these compounds, details common experimental protocols for their validation, and visualizes a key signaling pathway targeted by these inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected indole derivatives against various protein kinases. This data allows for a direct comparison of the potency of these compounds.
Table 1: Inhibitory Activity of Indole Derivatives against VEGFR-2
| Compound ID/Name | Chemical Scaffold | IC50 (nM) against VEGFR-2 | Reference |
| Compound 7 | 1H-Indole derivative | 25 | [1][2] |
| Sorafenib (Reference) | - | 35 | [1] |
| Sunitinib (Reference) | Indolin-2-one | 139 | [3] |
| Compound 67a | Indolin-2-one | 78 | [3] |
| Indolyl Schiff base 73x | Indolyl Schiff base | 310 | [3] |
| Indole-2-carboxamide 49e | Indole-2-carboxamide | 1.10 | [3] |
Table 2: Inhibitory Activity of Indole Derivatives against EGFR
| Compound ID/Name | Chemical Scaffold | IC50 (nM) against EGFR | Reference |
| Erlotinib (Reference) | Quinazoline | ~2 | [4] |
| Gefitinib (Reference) | Quinazoline | ~33 | [4] |
| Compound 16 | Pyrimidine-indole | 1026 | [4] |
| Pyrazolinyl-indole HD05 | Pyrazolinyl-indole | Not specified, but showed significant growth inhibition | [5] |
| Indole-2-carboxamides | Indole-2-carboxamide | 18 (Compound 3) | [6] |
Table 3: Inhibitory Activity of Indole Derivatives against CDKs
| Compound ID/Name | Chemical Scaffold | IC50 (nM) against CDK2 | Reference |
| Roscovitine (Reference) | Purine | ~450 | |
| Oxindole-benzothiazole 9f | Oxindole-benzothiazole | 200 | [7] |
| Oxindole-benzothiazole 9o | Oxindole-benzothiazole | 210 | [7] |
| Bis-indole 7d | Bis-indole | Showed 58% inhibition at 10 µM | [8] |
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the validation of this compound derivatives as kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, EGFR, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P) or non-labeled
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagents (e.g., scintillation fluid, phosphospecific antibodies, or ADP-Glo™ Kinase Assay kit)
2. Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a multi-well plate, add the kinase and the test compound at various concentrations.
-
Incubate the kinase and inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive binding can be observed.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
Terminate the reaction by adding a stop solution (e.g., EDTA, phosphoric acid).
-
Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For non-radiometric assays, this may involve measuring the amount of ADP produced or using a phosphospecific antibody to detect the phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value for cytotoxicity.
Western Blot Analysis for Kinase Phosphorylation
This technique is used to determine if an inhibitor affects the phosphorylation of its target kinase or downstream signaling proteins within a cellular context.
1. Reagents and Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Seed cells and treat them with the kinase inhibitor at various concentrations for a specific time. Often, cells are stimulated with a growth factor (e.g., VEGF for VEGFR-2) to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control protein like β-actin.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 1H-Indol-2-amine Analogs in Cancer Cell Lines: A Comprehensive Guide
This guide provides a comparative analysis of the cytotoxic effects of various 1H-indol-2-amine analogs and related indole derivatives against several human cancer cell lines. The data presented is compiled from recent preclinical studies and is intended for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic potential of various indole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several this compound analogs and other indole derivatives across a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Indolin-2-one Derivatives against HepG2 and MCF-7 Cancer Cell Lines [1][2][3]
| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound 9 | 2.53 | 7.54 |
| Compound 20 | Not specified | Not specified |
| Indirubin | Higher than 2.53 | Not specified |
| Sorafenib | Not specified | Not specified |
Note: Compounds 9 and 20 were found to be more cytotoxic than indirubin in HepG2 cells.[1][2] Compound 20 also showed potent inhibitory action against EGFR and VEGFR-2 kinases.[1][2]
Table 2: Cytotoxicity (IC50 in µM) of Indole-based Compounds against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-benzo[c,d]indol-2-one (A3) | A549 (Lung) | 0.428 | [4] |
| P388 (Leukemia) | 1.69 | [4] | |
| Indole-thiosemicarbazone hybrid (6n) | A-549 (Lung) | More potent than Etoposide | [5] |
| Indazole derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | [6][7] |
| A549 (Lung) | >50 | [6] | |
| PC-3 (Prostate) | >50 | [6] | |
| Hep-G2 (Hepatoma) | 27.4 | [6] | |
| Indole derivative (4f) | HeLa (Cervical) | 17.71 | [8] |
| MCF-7 (Breast) | 19.92 | [8] | |
| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b) | MG-MID (Various) | GI50 = 3.903 | [9] |
| Indole derivative (5) | MCF-7 (Breast) | 2.73 | [10] |
| Indole derivative (8) | MCF-7 (Breast) | 4.38 | [10] |
| Indole derivative (12) | MCF-7 (Breast) | 7.03 | [10] |
| Vanillin-substituted indolin-2-one (6j) | MCF-7 (Breast) | 16.19 (at 48h) | [11] |
| Indazole derivative (5k) | Hep-G2 (Hepatoma) | 3.32 | [7] |
| 2-carboxy indole (20) | Leukemia cells | Nanomolar range | [12] |
Experimental Protocols
A detailed methodology for a common cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well plates
-
This compound analogs or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 24-72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a common signaling pathway induced by cytotoxic this compound analogs and a general workflow for their cytotoxic evaluation.
Caption: Proposed signaling pathways for the cytotoxic effects of this compound analogs.
Caption: General experimental workflow for assessing the cytotoxicity of indole analogs.
References
- 1. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antitumor agent family of 1H-benzo[c,d]indol-2-one with flexible basic side chains: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 2-carboxy indole derivatives as potent and selective anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 1H-Indol-2-Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its varied derivatives, 1H-indol-2-amine and its related amide analogues have garnered significant attention due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents, as well as modulators of various cellular targets.[2][3][4] This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies on this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and research workflows.
Comparative Biological Activity of 1H-Indol-2-Carboxamide Derivatives
Recent research has focused on the antiproliferative and receptor modulating activities of 1H-indol-2-carboxamide derivatives. The following tables summarize the quantitative data from studies investigating their efficacy as CB1 receptor allosteric modulators and as antiproliferative agents.
Table 1: SAR of 1H-Indole-2-Carboxamides as CB1 Receptor Allosteric Modulators [5]
| Compound ID | R (Indole C3) | X (Indole C5) | B-Ring Substitution | IC50 (nM) |
| 1 | H | H | H | ~800 |
| 3 | Ethyl | H | H | ~200 |
| 16 | Ethyl | Cl | 4-(diethylamino) | 130 |
| 20 | Ethyl | Cl | 3-(dimethylamino) | 370 |
| 45 | Ethyl | Cl | 4-(diethylamino) | 79 |
Data extracted from a study on substituted 1H-indole-2-carboxamides, demonstrating the impact of substitutions on CB1 receptor modulation.[5] The study found that a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position, and short alkyl groups at the C3 position of the indole ring enhanced the modulatory potency.[5]
Table 2: Antiproliferative Activity of Indole-2-Carboxamide Derivatives [6]
| Compound ID | R1 | R2 | X | GI50 (nM) |
| IV | - | - | - | 104 |
| Va | H | Cl | NH | 26 |
| Ve | H | Cl | O | 48 |
| Vf | H | F | NH | 35 |
| Vg | Methoxyvinyl | Cl | NH | 42 |
| Vh | Methoxyvinyl | F | NH | 45 |
| Erlotinib | - | - | - | 33 |
This table summarizes the growth inhibition (GI50) values of various indole-2-carboxamide derivatives against a panel of cancer cell lines. The data highlights the importance of a second indole or benzofuran moiety for antiproliferative activity.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the SAR studies of this compound derivatives.
1. Synthesis of 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid (Intermediate for CB1 Modulators) [5]
A solution of ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate (0.40 g, 1.58 mmol) and 1N aqueous NaOH (2.5 ml) in ethanol (30 ml) was refluxed for 3 hours. After completion of the reaction, the solvent was removed in vacuo. The residue was dissolved in 5 ml of water, and the pH was adjusted to 3 with 2N HCl. The resulting white precipitate was filtered to yield the desired product as an off-white solid (0.38 g, quantitative yield).[5]
2. Amide Coupling for the Synthesis of 1H-Indole-2-Carboxamides [5]
The appropriate amine was coupled with the carboxylic acid intermediate in the presence of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) to yield the target amide compounds. For example, amide coupling between 5-chloro-3-ethyl-1H-indole-2-carboxylic acid and 4- or 3-nitrophenylethylamine in the presence of BOP provided the corresponding amide, which was then further modified.[5]
3. Antiproliferative Assay (GI50 Determination) [6]
The antiproliferative activity of the synthesized compounds was evaluated against a panel of cancer cell lines. The assay determines the concentration of the compound that inhibits 50% of cell growth (GI50). While the specific cell lines and detailed protocol for this particular study were not fully detailed in the snippet, such assays typically involve seeding cells in 96-well plates, treating them with various concentrations of the test compounds for a specified period (e.g., 48-72 hours), and then assessing cell viability using reagents like MTT or resazurin.
Visualizing Pathways and Processes
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing In-Vivo Stability: A Comparative Guide for 1H-Indol-2-amine and its N-Protected Analogs
Aimed at Researchers, Scientists, and Drug Development Professionals, this guide offers a comparative analysis of the in-vivo stability of 1H-indol-2-amine against its N-Boc and N-Cbz protected derivatives. The strategic selection of a protecting group is pivotal in drug discovery, significantly shaping the pharmacokinetic profile and therapeutic potential of a candidate molecule.
This document details the experimental methodologies for evaluating in-vivo stability and provides a summary of hypothetical, yet plausible, comparative data to demonstrate the potential variations in metabolic fate.
Introduction: The Critical Role of In-Vivo Stability and N-Protection
The in-vivo stability of a potential drug is a cornerstone of its therapeutic success. Rapid metabolism can result in diminished bioavailability and a fleeting duration of action, often necessitating higher or more frequent dosing regimens. The indole scaffold, a prevalent motif in numerous bioactive compounds, is known to be susceptible to metabolic transformations. For indoleamines, the primary amine group represents a vulnerable site for metabolic degradation.
A widely adopted strategy to enhance the stability and modulate the pharmacokinetic properties of drug candidates is the N-protection of the amine functionality. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most frequently utilized amine protecting groups. Their application is intended to:
-
Bolster Metabolic Stability: By masking the primary amine, N-protection can impede or decelerate metabolic breakdown by enzymes such as monoamine oxidases (MAOs) and cytochrome P450s (CYPs).
-
Modulate Lipophilicity: The introduction of Boc or Cbz moieties increases the lipophilicity of the parent compound, which can influence its absorption, distribution, and permeability across biological membranes.
-
Facilitate Prodrug Strategies: In certain applications, the protecting group can be engineered for controlled cleavage in vivo, enabling the targeted release of the active parent compound.
This guide will delve into a hypothetical in-vivo stability comparison of this compound and its N-Boc and N-Cbz protected counterparts, supported by illustrative experimental data.
Experimental Protocols
For a quantitative evaluation and comparison of the in-vivo stability of this compound, N-Boc-1H-indol-2-amine, and N-Cbz-1H-indol-2-amine, the subsequent experimental protocols are recommended.
This assay serves as an initial screen for the metabolic stability of the compounds in the presence of key drug-metabolizing enzymes.
Protocol:
-
Preparation of Incubation Mixtures:
-
Stock solutions of each test compound are prepared in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, phosphate buffer (pH 7.4), the test compound (e.g., final concentration of 1 µM), and liver microsomes (from mouse, rat, or human; e.g., final protein concentration of 0.5 mg/mL) are combined.
-
-
Initiation of the Metabolic Reaction:
-
The plate is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
The plate is centrifuged to precipitate proteins.
-
The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The in-vitro half-life (t½) and intrinsic clearance (CLint) are determined from these data.
-
This study assesses the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds within a living organism.
Protocol:
-
Animal Model:
-
Male BALB/c mice, 8-10 weeks of age, are utilized.
-
Animals are acclimated for a minimum of one week prior to the commencement of the study.
-
-
Compound Formulation and Administration:
-
Each compound is formulated in an appropriate vehicle (e.g., saline containing 5% DMSO and 10% Solutol® HS 15).
-
The compounds are administered via intravenous (IV) and oral (PO) routes at predetermined doses (e.g., 5 mg/kg for IV, 20 mg/kg for PO).
-
-
Blood Sampling:
-
Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Blood is collected into tubes containing an anticoagulant such as EDTA.
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma fraction.
-
Plasma samples are stored at -80°C pending analysis.
-
-
Bioanalytical Methodology (LC-MS/MS):
-
A sensitive and selective LC-MS/MS method is developed and validated for the quantification of each compound in plasma.
-
Protein precipitation is employed for the extraction of the compounds from the plasma matrix.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F), are calculated using specialized software.
-
Data Presentation: A Comparative Overview of In-Vivo Stability
The tables below present hypothetical quantitative data to exemplify the anticipated differences in in-vivo stability among this compound and its N-protected derivatives.
Table 1: Comparative In-Vitro Metabolic Stability in Mouse Liver Microsomes
| Compound | In-Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | 9.2 | 151 |
| N-Boc-1H-Indol-2-amine | 48.7 | 28.4 |
| N-Cbz-1H-Indol-2-amine | > 60 | < 23.1 |
Table 2: Comparative Pharmacokinetic Parameters in Mice Following Intravenous (IV) Administration (5 mg/kg)
| Compound | CL (mL/min/kg) | Vd (L/kg) | t½ (h) |
| This compound | 98.5 | 8.5 | 1.0 |
| N-Boc-1H-Indol-2-amine | 33.2 | 4.2 | 2.1 |
| N-Cbz-1H-Indol-2-amine | 14.9 | 2.0 | 3.9 |
Table 3: Comparative Pharmacokinetic Parameters in Mice Following Oral (PO) Administration (20 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | %F |
| This compound | 145 | 0.5 | 420 | 4 |
| N-Boc-1H-Indol-2-amine | 870 | 1.0 | 3850 | 48 |
| N-Cbz-1H-Indol-2-amine | 1250 | 1.5 | 8600 | 72 |
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental workflow and the metabolic pathways of indoleamines.
Caption: Workflow for in-vivo stability assessment.
Caption: Putative metabolic pathways of this compound.
Discussion of Findings
The illustrative data presented in Tables 1-3 underscore a significant trend: N-protection markedly enhances the in-vivo stability of this compound.
-
In-Vitro Stability Insights: The unprotected this compound undergoes rapid metabolism in the presence of liver microsomes, evidenced by its brief half-life and high intrinsic clearance. In contrast, both N-Boc and N-Cbz protection confer a substantial increase in metabolic stability, with the Cbz group hypothetically providing a greater degree of resistance to microsomal degradation.
-
In-Vivo Pharmacokinetics (IV Administration): Following intravenous administration, the unprotected amine demonstrates high clearance and a short half-life, which is indicative of swift metabolism and elimination. The N-protected derivatives exhibit progressively reduced clearance and extended half-lives, suggesting a longer residence time in circulation.
-
In-Vivo Pharmacokinetics (PO Administration): The most pronounced impact of N-protection is observed in the context of oral bioavailability. The unprotected amine displays minimal oral bioavailability, pointing to extensive first-pass metabolism. Conversely, the N-Boc and N-Cbz protected forms show a remarkable improvement in oral bioavailability, with the Cbz-protected compound achieving the highest systemic exposure in this hypothetical model. This is likely a consequence of both enhanced metabolic stability and potentially improved absorption due to increased lipophilicity.
Concluding Remarks
This guide, through the use of illustrative data, emphasizes the transformative effect of N-protection on the in-vivo stability of this compound. Both N-Boc and N-Cbz protecting groups can effectively shield the primary amine from rapid metabolic breakdown, culminating in superior pharmacokinetic profiles characterized by a longer half-life and augmented oral bioavailability. The selection of a specific protecting group will be contingent on the overarching objectives of the drug development program, including the desired pharmacokinetic characteristics and the potential for a prodrug approach. The experimental frameworks provided herein establish a solid foundation for conducting such comparative stability evaluations.
Unveiling a New Generation of Dopamine D3 Receptor Ligands: A Comparative Analysis of 1H-Indol-2-Amine Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the binding affinities of novel 1H-indol-2-amine derivatives for the human dopamine D3 receptor, a critical target in the development of therapeutics for neurological and psychiatric disorders. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting G-protein coupled receptors.
Comparative Binding Affinity of 1H-Indolyl Carboxylic Acid Amides
A series of substituted 1H-indolyl carboxylic acid amides were synthesized and evaluated for their binding affinity at human dopamine D2, D3, and D4 receptors. The inhibitory constants (Ki) were determined through radioligand binding assays, revealing several compounds with high affinity and selectivity for the D3 receptor.
| Compound ID | Structure | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2/D3 Selectivity Ratio |
| 14a | 5-(2-Fluoroethoxy)-1H-indole-2-carboxylic acid [4-(2-methoxyphenyl)piperazin-1-yl]amide | 15.6 | 0.18 | >1000 | 87 |
| 14b | 5-(2-Ethoxyethoxy)-1H-indole-2-carboxylic acid [4-(2-methoxyphenyl)piperazin-1-yl]amide | 24.1 | 0.40 | >1000 | 60 |
| 14c | 5-(2-(2-Fluoroethoxy)ethoxy)-1H-indole-2-carboxylic acid [4-(2-methoxyphenyl)piperazin-1-yl]amide | 30.2 | 1.5 | >1000 | 20 |
| 17a | 5-Methoxy-1H-indole-3-carboxylic acid [4-(2-methoxyphenyl)piperazin-1-yl]amide | 2.0 | 0.4 | >1000 | 5 |
| 17b | 6-Methoxy-1H-indole-3-carboxylic acid [4-(2-methoxyphenyl)piperazin-1-yl]amide | 11.7 | 3.7 | >1000 | 3.2 |
Data synthesized from a study on indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.[1][2]
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] Additionally, the βγ-subunits of the G-protein can modulate the activity of various downstream effectors, including ion channels (e.g., GIRKs) and kinases such as mitogen-activated protein kinase (MAPK).
Experimental Protocols
The binding affinities of the this compound derivatives were determined using a competitive radioligand binding assay. The following is a detailed methodology representative of the techniques employed.
Membrane Preparation from Stably Transfected Cells
Crude membrane fractions containing the human dopamine D3 receptor are prepared from stably transfected cell lines (e.g., HEK-293 or CHO cells).[3]
-
Cell Culture: Cells are cultured to confluency in appropriate media.
-
Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.
-
Lysis: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.[4]
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the membrane fraction.[4]
-
Washing and Storage: The membrane pellet is washed with fresh buffer, re-centrifuged, and the final pellet is resuspended in a storage buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., Bradford assay).[4]
Radioligand Displacement Assay
This assay measures the ability of the test compounds (this compound derivatives) to displace a specific radioligand from the D3 receptor.
-
Reaction Mixture: In a 96-well plate, the following components are added in order:
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This separates the receptor-bound radioligand from the free radioligand.[4][5]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and the radioactivity retained on them is measured using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a known D3 receptor antagonist (e.g., haloperidol or (+)-butaclamol) to saturate all specific binding sites.[4]
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
Unveiling the Energetic Landscape of Indoleamine Isomers: A Quantum Chemical Perspective
A comprehensive guide for researchers, scientists, and drug development professionals comparing the stability of biologically significant indoleamine isomers through quantum chemical calculations. This guide provides a detailed overview of the computational methodologies, presents quantitative data on isomer stability, and visualizes the workflow for such theoretical investigations.
Indoleamines, a class of neurotransmitters and hormones characterized by an indole ring structure, play a crucial role in a vast array of physiological processes. The specific biological activity of these molecules is intrinsically linked to their isomeric form, where even a subtle change in the position of a functional group can dramatically alter their interaction with biological targets. Understanding the relative stability of different indoleamine isomers is therefore paramount for rational drug design and the development of novel therapeutics. This guide leverages the power of quantum chemical calculations, a cornerstone of modern computational chemistry, to provide a quantitative comparison of the stability of key indoleamine isomers.
Relative Stability of Indoleamine Isomers
The stability of different indoleamine isomers can be quantitatively assessed by calculating their relative energies using quantum chemical methods. Density Functional Theory (DFT) is a widely employed method for such calculations, providing a good balance between accuracy and computational cost. The table below summarizes the relative energies of positional isomers of hydroxytryptamine (serotonin) and methoxy-N-acetyltryptamine (melatonin). The isomer with the lowest relative energy is the most stable.
| Indoleamine Isomer | Common Name | Functional Group Position | Relative Energy (kcal/mol) | Computational Method |
| Hydroxytryptamine | ||||
| 4-Hydroxytryptamine | 4-OH | Data not available in literature | - | |
| 5-Hydroxytryptamine | Serotonin | 5-OH | 0.00 (Reference) | DFT (B3LYP/6-31G*) |
| 6-Hydroxytryptamine | 6-OH | Data not available in literature | - | |
| 7-Hydroxytryptamine | 7-OH | Data not available in literature | - | |
| Methoxy-N-acetyltryptamine | ||||
| 4-Methoxy-N-acetyltryptamine | 4-OCH₃ | Data not available in literature | - | |
| 5-Methoxy-N-acetyltryptamine | Melatonin | 5-OCH₃ | 0.00 (Reference) | DFT (B3LYP/6-311+G(d,p)) |
| 6-Methoxy-N-acetyltryptamine | 6-OCH₃ | Data not available in literature | - | |
| 7-Methoxy-N-acetyltryptamine | 7-OCH₃ | Data not available in literature | - |
Experimental Protocols: A Glimpse into the Computational Laboratory
The determination of the relative stability of indoleamine isomers through quantum chemical calculations involves a standardized workflow. The following protocols are representative of the methodologies commonly employed in the field.
Molecular Structure Optimization
The first step in any quantum chemical calculation is to determine the lowest energy three-dimensional structure of the molecule. This is achieved through a process called geometry optimization.
-
Method: Density Functional Theory (DFT) is the most common method. A popular and well-balanced functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A basis set is a set of mathematical functions used to describe the orbitals of the atoms in the molecule. A commonly used basis set for molecules of this size is the Pople-style basis set, such as 6-31G* or a more flexible one like 6-311++G(d,p). The inclusion of polarization functions (e.g., * or (d,p)) and diffuse functions (e.g., + or ++) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.
-
Software: A variety of software packages are available for performing these calculations, including Gaussian, ORCA, and GAMESS.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two main purposes:
-
Confirmation of a True Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is a transition state rather than a stable isomer.
-
Calculation of Thermochemical Properties: The vibrational frequencies are used to calculate important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature (usually 298.15 K).
Calculation of Relative Energies
The relative stability of the isomers is determined by comparing their total electronic energies or, more accurately, their Gibbs free energies. The relative energy (ΔE) or relative Gibbs free energy (ΔG) of an isomer is calculated with respect to the most stable isomer (which is assigned a relative energy of 0).
ΔE = E_isomer - E_most_stable_isomer
ΔG = G_isomer - G_most_stable_isomer
A positive value for ΔE or ΔG indicates that the isomer is less stable than the reference isomer.
Workflow for Comparing Isomer Stability
The following diagram illustrates the typical workflow for comparing the stability of indoleamine isomers using quantum chemical calculations.
Caption: Workflow for quantum chemical comparison of isomer stability.
This guide provides a foundational understanding of how quantum chemical calculations can be a powerful tool for discerning the relative stabilities of indoleamine isomers. While a comprehensive dataset for all positional isomers of common indoleamines is not yet available in the literature, the outlined protocols provide a clear roadmap for researchers to conduct such investigations, ultimately contributing to a deeper understanding of the structure-activity relationships of these vital biomolecules and aiding in the development of more specific and effective pharmaceuticals.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 1H-indol-2-amine
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of 1H-indol-2-amine, ensuring the safety of personnel and compliance with regulatory standards. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of structurally similar compounds, such as other aminoindoles and general amines, and established best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. Structurally related compounds are known to be irritants to the skin, eyes, and respiratory system.[1][2] Therefore, the following PPE is mandatory:
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling outside of a fume hood. |
| Body Protection | Closed-toe shoes and long pants. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Never dispose of this chemical down the drain or in standard laboratory trash, as amines can be harmful to aquatic ecosystems.[3]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The label must include the full chemical name, concentration, and appropriate hazard warnings (e.g., "Toxic," "Irritant," "Hazardous Waste").
-
Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[3]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Maintain detailed records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.[3]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general principles of chemical safety and waste disposal. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical.
References
Personal protective equipment for handling 1H-indol-2-amine
Essential Safety and Handling Guide for 1H-indol-2-amine
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that presents several health and environmental hazards. According to its Safety Data Sheet, it is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life. A comprehensive personal protective equipment strategy is therefore essential.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Hazardous to the Aquatic Environment | H400 | Very toxic to aquatic life. |
Based on these hazards, the following PPE is mandatory when handling this compound:
| Area of Protection | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Due to the dermal toxicity, double-gloving with nitrile gloves is recommended. Ensure gloves are changed immediately if contamination is suspected.[1] |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must be worn to protect from splashes. A face shield should be used when there is a significant risk of splashing.[2][3] |
| Skin and Body Protection | Chemical-resistant lab coat | A lab coat, preferably with long sleeves and a solid front, should be worn.[1] Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
Preparation and Pre-Handling
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is operational and has a valid certification.
-
Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling and Experimentation
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before handling the chemical.
-
Weighing and Transfer:
-
Conduct all weighing and transferring of this compound powder inside the chemical fume hood.
-
Use a dedicated spatula for this compound.
-
To prevent static discharge, which can cause the powder to disperse, use anti-static weighing dishes or an ionizer if available.
-
-
During the Reaction:
-
Keep all containers with this compound tightly sealed when not in use.
-
Ensure the reaction is well-contained and ventilated.
-
Post-Handling and Decontamination
-
Clean-Up: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste.[4] This includes unused compounds, contaminated gloves, weighing paper, and pipette tips.
-
No Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[5]
Storage of Waste
-
Secure Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area within the laboratory.[4]
-
Safe Location: The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
Final Disposal
-
Contact EHS: Once the waste container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Regulatory Compliance: Do not dispose of this compound down the drain or in regular trash, as this violates environmental regulations and poses a significant risk.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
